molecular formula C8H9N3O B2546954 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine CAS No. 1552050-81-3

3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B2546954
CAS No.: 1552050-81-3
M. Wt: 163.18
InChI Key: QGDGKWXXULMTKR-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(furan-2-yl)-1-methylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11-5-6(9)8(10-11)7-3-2-4-12-7/h2-5H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDGKWXXULMTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profiling of 1-Methyl-1H-pyrazol-4-amine Derivatives: From Scaffold to Drug Candidate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility characteristics of 1-methyl-1H-pyrazol-4-amine and its medicinal derivatives. It is structured for researchers in medicinal chemistry and pre-formulation sciences.

Executive Summary

The 1-methyl-1H-pyrazol-4-amine scaffold (CAS: 69843-13-6) is a privileged heterocyclic building block, extensively utilized in the design of kinase inhibitors (e.g., LRRK2, BRAF, RET) and antiviral agents. While the core scaffold exhibits high aqueous solubility due to its low molecular weight and polarity, its derivatives often suffer from "brick-dust" insolubility—a critical bottleneck in oral bioavailability.

This guide analyzes the physicochemical determinants of solubility for this class, provides comparative data from clinical candidates, and outlines a validated experimental workflow for solubility profiling.

Physicochemical Profile of the Core Scaffold

Understanding the derivatives begins with the core. The 4-amino-1-methylpyrazole moiety is an electron-rich system. Unlike its isomer (3-aminopyrazole), the 4-amino variant donates electron density into the ring, significantly influencing the pKa of the ring nitrogens.

Table 1: Core Scaffold Properties
PropertyValueNotes
IUPAC Name 1-methyl-1H-pyrazol-4-amineCore building block
CAS Number 69843-13-6
Molecular Weight 97.12 g/mol Fragment-like space
Physical State Low-melting solid / OilMP ~56°C (derivative dependent)
LogP (Calc) ~ -0.4Highly hydrophilic
pKa (Basic) ~ 3.0 – 4.0Protonation typically occurs at N2 (ring nitrogen)
Intrinsic Solubility High (>100 mg/mL)Freely soluble in water and DMSO
Mechanistic Insight: The pH-Solubility Interplay

The solubility of 1-methyl-1H-pyrazol-4-amine derivatives is governed by the Henderson-Hasselbalch relationship .

  • Acidic Media (pH 1–3): The pyrazole ring (and potentially the exocyclic amine) protonates, forming a cation. This results in maximal solubility, often >100-fold higher than neutral solubility.

  • Neutral Media (pH 6–8): The molecule exists predominantly as a neutral free base. Solubility is limited by crystal lattice energy (melting point) and lipophilicity (LogP).

Solubility Data & Structure-Activity Relationships (SAR)

In drug discovery, this scaffold is rarely used in isolation. It is typically appended to larger, lipophilic cores (e.g., pyrimidines, quinazolines).

Case Study A: Kinase Inhibitors (LRRK2 & RET)

Derivatives incorporating 1-methyl-1H-pyrazol-4-amine often exhibit a steep pH-dependent solubility profile. Data below represents generalized trends from clinical candidates like Pralsetinib (structural analog) and specific LRRK2 inhibitors.

Table 2: Representative Solubility Data of Derivatives
MediumpHSolubility (mg/mL)Classification
0.1N HCl 1.0> 3.0High (Salt formation)
Phosphate Buffer 2.50.1 – 0.5Moderate
Acetate Buffer 4.50.01 – 0.05Low
Phosphate Buffer 7.0< 0.001Insoluble (Limiting factor)
FaSSIF 6.50.02 – 0.10Improved by micelles

Critical Insight: The sharp drop in solubility between pH 2.5 and 4.5 indicates that the effective pKa of the solubilizing nitrogen is likely in the range of 2.5–3.5. Formulation strategies must rely on salt forms (e.g., hydrochloride, mesylate) to maintain solubility in the gastric environment.

Case Study B: Impact of R-Group Substitution

Modifying the 4-amino group or the pyrazole ring affects the crystal packing and solvation energy.

  • H-Bond Donors: Derivatives retaining the free NH of the 4-amino group often have higher melting points due to intermolecular H-bonding, lowering intrinsic solubility (

    
    ).
    
  • Methylation: The N1-methyl group disrupts some H-bond networks compared to the N-unsubstituted pyrazole, generally improving organic solubility but reducing water solubility slightly compared to the N-H parent.

Experimental Protocols

To generate reliable data for these derivatives, a "Self-Validating" workflow is required.

Protocol 1: Thermodynamic Solubility (Gold Standard)
  • Objective: Determine equilibrium solubility (

    
    ) at specific pH values.
    
  • Relevance: Critical for IND filing and formulation design.

Step-by-Step Methodology:

  • Preparation: Weigh 2–5 mg of the solid derivative into a chemically inert vial (glass or polypropylene).

  • Solvent Addition: Add 0.5 mL of buffer (pH 1.2, 4.5, 6.8, 7.4).

  • Equilibration: Shake at 25°C for 24–48 hours. Note: 1-methyl-1H-pyrazol-4-amine derivatives may be chemically unstable in strong acid; check purity by HPLC after 4 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF membrane (0.45 µm). Caution: Check for adsorption of the amine to the filter.

  • Quantification: Analyze the supernatant via HPLC-UV (typically 254 nm) against a standard curve prepared in DMSO.

  • pH Verification: Measure the pH of the supernatant at the end of the experiment. If the pH shifted >0.1 units, the data is invalid.

Protocol 2: Kinetic Solubility (High-Throughput)
  • Objective: Rapidly screen hits during Lead Optimization.

  • Method: Nephelometry or UV-Spectroscopy.

  • Procedure:

    • Prepare 10 mM stock in DMSO.

    • Spike into PBS (pH 7.4) to final concentration of 100 µM (1% DMSO).

    • Incubate for 90 minutes.

    • Measure light scattering.

    • Result: Identifies if compound precipitates at bio-relevant concentrations.

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for optimizing the solubility of this scaffold.

SolubilityOptimization Start Candidate: 1-methyl-1H-pyrazol-4-amine Derivative Measure Measure Thermodynamic Solubility (pH 1-7) Start->Measure CheckLow Is S_int (pH 7) < 1 µg/mL? Measure->CheckLow Good Proceed to PK Studies CheckLow->Good No Analyze Analyze Limiting Factor CheckLow->Analyze Yes pKaCheck Check pKa Analyze->pKaCheck MPCheck Check Melting Point (Tm) Analyze->MPCheck Salt Strategy: Salt Formation (HCl, Mesylate) pKaCheck->Salt Basic pKa > 3 Prodrug Strategy: Prodrug (Phosphate ester) MPCheck->Prodrug Tm < 150°C Disrupt Strategy: Disrupt Packing (Add ortho-substituents) MPCheck->Disrupt Tm > 200°C

Caption: Decision tree for optimizing solubility of pyrazole-amine derivatives based on physicochemical diagnosis.

References

  • PubChem. 1-methyl-1H-pyrazol-4-amine (Compound Summary). National Library of Medicine. [Link]

  • FDA Access Data. Multi-disciplinary Review and Evaluation: AYVAKIT (avapritinib). Center for Drug Evaluation and Research. [Link]

  • Journal of Medicinal Chemistry. Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived LRRK2 Inhibitors. ACS Publications. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients.[Link]

  • Blueprint Medicines. GAVRETO (pralsetinib) Prescribing Information.[Link]

Methodological & Application

Application Note: High-Efficiency Schiff Base Formation with Pyrazole-4-amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole-4-amine derivatives (e.g., 4-aminoantipyrine) are privileged scaffolds in medicinal chemistry, serving as precursors for antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The formation of Schiff bases (imines) at the C4-position is a critical derivatization step. However, the nucleophilicity of the C4-amine can be modulated by the pyrazole ring's electronic environment, necessitating precise control over pH and water removal.

This guide provides an authoritative workflow for synthesizing these Schiff bases, ranging from standard green chemistry approaches to microwave-assisted high-throughput protocols.

Mechanistic Insight & Reaction Design

The formation of a Schiff base is a reversible condensation reaction involving nucleophilic attack of the pyrazole-4-amine nitrogen onto the carbonyl carbon of an aldehyde or ketone.

The Chemical Challenge

Unlike simple alkyl amines, pyrazole-4-amines function electronically as heterocyclic anilines . The lone pair on the exocyclic nitrogen is partially conjugated with the aromatic pyrazole system.

  • Implication: The amine is less nucleophilic than an alkyl amine but generally more nucleophilic than an electron-deficient aniline.

  • Solution: Acid catalysis is strictly required to activate the carbonyl electrophile, but excess acid must be avoided to prevent protonation of the amine nucleophile (which would kill the reaction).

Reaction Mechanism Diagram

The following diagram details the acid-catalyzed pathway, highlighting the rate-determining dehydration step.

SchiffBaseMechanism Reactants Reactants (Pyrazole-4-amine + Aldehyde) Activation Carbonyl Activation (H+ Protonation) Reactants->Activation Acid Cat. Attack Nucleophilic Attack (C-N Bond Formation) Activation->Attack Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine ProtonTransfer Proton Transfer (-OH to -OH2+) Carbinolamine->ProtonTransfer Equilibrium Dehydration Dehydration (-H2O) ProtonTransfer->Dehydration Rate Determining Step Imine Schiff Base Product (C=N) Dehydration->Imine

Figure 1: Acid-catalyzed mechanism of Schiff base formation. The dehydration step is reversible; driving the reaction requires water removal or product precipitation.

Critical Parameters for Optimization

ParameterRecommendationScientific Rationale
Solvent Ethanol (EtOH) or MethanolPolar protic solvents stabilize the transition state. Most pyrazole imines precipitate in cold EtOH, driving equilibrium forward (Le Chatelier’s principle).
Catalyst Glacial Acetic Acid (AcOH) Provides mild acidity (pH ~4-5) to activate the carbonyl without fully protonating the pyrazole amine.
Stoichiometry 1:1 (Equimolar) Excess aldehyde complicates purification. If the aldehyde is volatile, a slight excess (1.1 eq) is acceptable.
Temperature Reflux (78-80°C) Necessary to overcome the activation energy barrier, especially for hindered or electron-rich aldehydes.
Water Removal Precipitation or Dean-Stark For reactive substrates, precipitation is sufficient. For ketones or unreactive aldehydes, azeotropic water removal (Toluene/Dean-Stark) is required.

Experimental Protocols

Protocol A: Standard Ethanol Reflux (The "Green" Method)

Best for: Standard aromatic aldehydes and reactive pyrazoles (e.g., 4-aminoantipyrine).

Materials:

  • Pyrazole-4-amine derivative (1.0 mmol)

  • Substituted Benzaldehyde (1.0 mmol)

  • Absolute Ethanol (10-15 mL)

  • Glacial Acetic Acid (2-3 drops)[2]

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of pyrazole-4-amine in 10 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the aldehyde. If the aldehyde is solid, dissolve it in a minimum amount of ethanol first.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Attach a condenser and reflux the mixture on a water bath (approx. 80°C) for 2–4 hours .

    • Checkpoint: Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 3:1).[3] The aldehyde spot should disappear.

  • Workup:

    • Method 1 (Precipitation): Allow the mixture to cool to room temperature. If crystals form, filter immediately. If not, pour the reaction mixture onto ~50g of crushed ice with stirring.

    • Method 2 (Filtration): Filter the solid precipitate using a Buchner funnel.

  • Purification: Wash the solid with cold water (2x) and cold ethanol (1x). Recrystallize from hot ethanol to yield pure crystals.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation and optimizing yields.

Procedure:

  • Mix: In a microwave-safe vessel, mix 1.0 mmol of pyrazole-4-amine and 1.0 mmol of aldehyde.

  • Solvent: Add a minimum amount of Ethanol (2-3 mL) or PEG-400 (green solvent). Add 1 drop of glacial acetic acid.

  • Irradiation: Irradiate at 160–300 W (or set temperature to 80°C) for 2–10 minutes .

    • Note: Do not overheat; pyrazoles can decompose under extreme thermal stress.

  • Workup: Pour onto crushed ice. Filter and dry as in Protocol A.

Experimental Workflow Decision Tree

Use this logic flow to determine the correct synthetic route for your specific substrate.

Workflow Start Start: Select Substrates AldehydeCheck Is the Carbonyl an Aldehyde? Start->AldehydeCheck ReactivityCheck Is the Aldehyde Electron-Poor? AldehydeCheck->ReactivityCheck Yes ProtocolC Protocol C: Toluene/Dean-Stark (Azeotropic H2O Removal) AldehydeCheck->ProtocolC No (It is a Ketone) ProtocolA Protocol A: Ethanol Reflux (2-4 hours) ReactivityCheck->ProtocolA Yes (Reactive) ProtocolB Protocol B: Microwave (5-10 mins) ReactivityCheck->ProtocolB High Throughput Needed ReactivityCheck->ProtocolC No (Deactivated/Steric Bulk)

Figure 2: Decision matrix for selecting the optimal synthetic protocol.

Characterization & Quality Control

To validate the formation of the Schiff base, look for these specific spectral signatures:

  • FT-IR Spectroscopy:

    • Target Signal: A strong, sharp band at 1590–1620 cm⁻¹ corresponding to the Azomethine (C=N) stretch.

    • Absence: Disappearance of the Carbonyl (C=O) stretch (approx. 1700 cm⁻¹) and the Amine (NH2) doublet (3300-3400 cm⁻¹).

  • ¹H-NMR (DMSO-d₆):

    • Target Signal: A singlet between δ 8.5 – 9.8 ppm . This is the azomethine proton (-N=CH -).

    • Aromatic Region: Pyrazole protons typically appear around δ 6.5–8.0 ppm.

  • Stability Check:

    • Schiff bases can hydrolyze back to the aldehyde and amine in acidic aqueous solutions. Store in a desiccator.

References

  • Issa, K. D., & Braiem, R. (2022).[4] Green and Highly Efficient Synthetic Approach for the Synthesis of 4-Aminoantipyrine Schiff Bases. Chemical Review and Letters, 6(1), 2-6.[4] [Link]

  • Karati, D., Mahadik, K. R., & Kumar, D. (2022). Microwave Assisted Synthesis of a Novel Schiff Base Scaffolds of Pyrazole Nuclei: Green Synthetic Method. Current Microwave Chemistry, 9(2), 99-104.[5] [Link]

  • Alam, M. S., et al. (2012). Synthesis of novel Schiff base analogues of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and their evaluation for antioxidant and anti-inflammatory activity.[6] Bioorganic & Medicinal Chemistry Letters, 22(15), 5012-5016. [Link]

  • Bhat, M. A., et al. (2018). Microwave Assisted Synthesis of Novel Schiff Bases of Pyrazolyl Carbaldehyde and Triazole in PEG-400. Synthetic Communications, 48(23). [Link]

Sources

Application Note: Reductive Amination Strategies for 1-Methyl-1H-pyrazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the reductive amination of 1-methyl-1H-pyrazol-4-amine (CAS: 69843-13-6) with various aldehydes and ketones. While reductive amination is a staple reaction, this specific substrate presents unique challenges that distinguish it from standard aliphatic amine alkylations.

The Chemical Challenge: "Aniline-like" Behavior

1-methyl-1H-pyrazol-4-amine is effectively a heteroaromatic aniline. The lone pair on the exocyclic amine (C4 position) participates in resonance with the electron-rich pyrazole ring. Consequently:

  • Reduced Nucleophilicity: It reacts more slowly with carbonyls than benzylamine or alkyl amines.

  • Imine Stability: The resulting imine (Schiff base) is conjugated and relatively stable, but its formation often requires acid catalysis to overcome the initial activation energy barrier.

  • Regioselectivity: While the N1-methyl group blocks the pyrazole nitrogen, the N2 nitrogen (pyridine-like) retains basicity (

    
    ), potentially buffering acidic catalysts or coordinating with Lewis acids.
    

Strategic Recommendation:

  • For Aldehydes: Use the Sodium Triacetoxyborohydride (STAB) protocol.[1][2] It is mild, selective, and tolerates the slightly acidic conditions required to drive the reaction.

  • For Ketones/Hindered Substrates: Use the Titanium(IV) Isopropoxide protocol.[3][4][5] This method acts as both a Lewis acid activator and a water scavenger, forcing imine formation where standard conditions fail.

Mechanistic Workflow

The success of this reaction hinges on the formation of the iminium ion . Unlike aliphatic amines, 1-methyl-1H-pyrazol-4-amine requires a "push-pull" mechanism: the acid activates the carbonyl (pull), and the amine attacks (push).

ReductiveAmination Start 1-Methyl-1H-pyrazol-4-amine + Carbonyl (R-CHO/R-COR') Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine / Iminium Ion (Critical Species) Hemiaminal->Imine -H2O (Dehydration) Driven by Acid/Sieves Product Secondary Amine Product Imine->Product Reduction Acid Acid Catalyst (AcOH or Ti(OiPr)4) Acid->Hemiaminal Reductant Hydride Donor (STAB or NaBH4) Reductant->Imine

Figure 1: Mechanistic pathway highlighting the critical dehydration step. For pyrazol-4-amines, the equilibrium often favors the starting materials unless water is removed or acid is used.

Protocol A: The "Standard" (STAB Method)

Best for: Aldehydes and reactive ketones. Basis: This protocol is derived from the work of Abdel-Magid et al., optimized for weakly basic amines [1].

Reagents
  • Substrate: 1-methyl-1H-pyrazol-4-amine (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).[6] Note: DCE is preferred for rate.

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure
  • Pre-Complexation: In a dry reaction vial, dissolve the amine and the carbonyl compound in DCE (concentration ~0.2 M).

  • Acid Activation: Add Glacial Acetic Acid.[7]

    • Why: The pyrazole amine is a weak nucleophile. AcOH protonates the carbonyl oxygen, facilitating attack. It also prevents the basicity of the pyrazole N2 from quenching the reaction.

  • Imine Formation (Optional but Recommended): Stir for 30–60 minutes at room temperature.

    • Validation: For difficult substrates, check LCMS for the imine mass (M-18 peak relative to hemiaminal).

  • Reduction: Add STAB in one portion.

    • Note: Gas evolution (H2) is minimal compared to NaBH4, but ensure venting.

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by TLC/LCMS.

  • Quench: Quench by adding saturated aqueous NaHCO3. Stir for 15 minutes until bubbling ceases.

  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Protocol B: The "Power" Method (Ti(OiPr)4)

Best for: Unreactive ketones, sterically hindered substrates, or when Protocol A fails. Basis: Titanium(IV) isopropoxide acts as a Lewis acid and a chemical dessicant, driving the equilibrium toward the imine [2].[3]

Reagents
  • Substrate: 1-methyl-1H-pyrazol-4-amine (1.0 equiv)

  • Carbonyl: Ketone (1.1 – 1.5 equiv)

  • Reagent: Titanium(IV) isopropoxide (neat or 1.2 – 2.0 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH4) (1.5 equiv)

  • Solvent: THF (or run neat for step 1), then MeOH for step 2.

Step-by-Step Procedure
  • Imine Formation (Neat/Concentrated): In a sealed vial, mix the amine, ketone, and Ti(OiPr)4.

    • Process: Stir this mixture (often becomes a viscous oil) at room temperature for 6–12 hours.

    • Mechanism:[1][3][8][9] The Ti(IV) coordinates to the carbonyl and scavenges the water produced, forming TiO2 species and driving the reaction to completion.

  • Dilution: Dilute the mixture with anhydrous MeOH (or EtOH).

    • Caution: Exothermic.

  • Reduction: Carefully add NaBH4 pellets or powder.

    • Note: NaBH4 is compatible here because the ketone has already been converted to the imine/titanium complex.

  • Quench (The "Messy" Part): Add water or 1N NaOH. A heavy white precipitate (TiO2) will form.

  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.[10]

  • Workup: Separate the organic layer, dry, and concentrate.[3][4][10]

Decision Matrix & Troubleshooting

Use this logic flow to select the correct protocol and troubleshoot issues.

DecisionTree Start Select Carbonyl Type Aldehyde Aldehyde Start->Aldehyde Ketone Ketone Start->Ketone MethodA Protocol A: STAB + AcOH (Standard) Aldehyde->MethodA Ketone->MethodA Simple MethodB Protocol B: Ti(OiPr)4 + NaBH4 (Forcing Conditions) Ketone->MethodB Hindered Check Check LCMS after 4h MethodA->Check Success Isolate Product Check->Success Product Formed Fail Low Conversion? Check->Fail SM Remains Fail->MethodB Switch Protocol

Figure 2: Decision matrix for selecting the optimal reductive amination strategy.

Troubleshooting Table
ObservationDiagnosisCorrective Action
No Reaction (SM recovered) Imine formation failed.Increase AcOH to 2.0-3.0 equiv (Protocol A) or switch to Ti(OiPr)4 (Protocol B).
Alcohol Byproduct Direct reduction of carbonyl.[8]The reducing agent reduced the ketone before the amine could attack. Ensure pre-stirring (30-60 min) before adding STAB.
Dark/Black Mixture Oxidation of aminopyrazole.4-aminopyrazoles are electron-rich and prone to oxidation. Degas solvents and run under Argon/Nitrogen.
Low Yield (Protocol B) Titanium emulsion.The workup failed to remove Ti salts. Use 1N NaOH or Rochelle's Salt solution during the quench to solubilize Ti.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][6][7][8][11] Studies on Direct and Indirect Reductive Amination Procedures.[6][11] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Bhattacharyya, S. (1994).[8] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[3][4][5][12][11] Tetrahedron Letters, 35(15), 2401-2404.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[11] The Journal of Organic Chemistry, 55(8), 2552–2554.

  • PubChem. (n.d.).[13] 1-methyl-1H-pyrazol-4-amine (CAS 69843-13-6).[14][15] National Library of Medicine.

Sources

Application Note: Cyclization Strategies for 3-(Furan-2-yl)-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the cyclization methods for 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine .

The starting material, a 4-aminopyrazole with a blocked C3 position (furan-2-yl) and a blocked N1 position (methyl), directs cyclization exclusively to the C5 position . This regioselectivity is critical for synthesizing pyrazolo[4,3-d]pyrimidines and pyrazolo[4,3-b]pyridines , scaffolds highly valued in kinase inhibitor discovery (e.g., JAK, Src, and tubulin polymerization inhibitors).

Executive Summary & Strategic Rationale

The transformation of this compound into fused bicyclic systems relies on exploiting the nucleophilicity of the C4-amine and the electrophilic susceptibility (or C-H activation potential) of the adjacent C5 position.

Unlike 5-aminopyrazoles, which yield the common pyrazolo[3,4-d]pyrimidine (Allopurinol-like) scaffold, 4-aminopyrazoles yield the pyrazolo[4,3-d]pyrimidine isomer. This scaffold is structurally distinct, offering unique vectors for engaging ATP-binding pockets in kinases and modifying solubility profiles.

Key Challenges:

  • Furan Sensitivity: The furan ring is acid-sensitive (prone to ring-opening/polymerization). Protocols must avoid prolonged exposure to strong Lewis acids or harsh acidic conditions at high temperatures.

  • C5 Activation: The C5 position is unsubstituted (C-H). Successful cyclization requires either:

    • Method A: Direct Electrophilic Aromatic Substitution (EAS) during ring closure (e.g., Formamide fusion).

    • Method B: Pre-functionalization of C5 (e.g., Vilsmeier-Haack formylation) followed by condensation.

    • Method C: Oxidative Cyclization (e.g., Isothiocyanate adducts).

Reaction Pathways & Decision Matrix

The following diagram illustrates the divergent synthetic pathways available for this specific amine.

CyclizationPathways Start 3-(Furan-2-yl)-1-methyl- 1H-pyrazol-4-amine MethodA Method A: Direct Condensation Start->MethodA Formamide 180-200°C MethodB Method B: Oxidative Cyclization Start->MethodB 1. R-NCS 2. Br2 or SOCl2 MethodC Method C: Friedländer-Type Start->MethodC Enones/1,3-Dicarbonyls (Acid Cat.) ProdA Pyrazolo[4,3-d]pyrimidine MethodA->ProdA -H2O ProdB Pyrazolo[4,3-d]pyrimidine- 7(6H)-thione MethodB->ProdB S-C bond formation ProdC Pyrazolo[4,3-b]pyridine MethodC->ProdC C5-alkylation + Cyclization

Figure 1: Divergent cyclization pathways for 4-aminopyrazoles targeting fused pyrimidine and pyridine systems.

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrazolo[4,3-d]pyrimidine (Direct Fusion)

Target: Unsubstituted pyrimidine ring fusion. Mechanism: The amine reacts with formamide to form an intermediate formamidine, which undergoes intramolecular electrophilic substitution at C5, followed by aromatization.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Solvent/Reagent: Formamide (10-20 volumes)

  • Catalyst (Optional): Ammonium acetate (0.1 equiv)

Step-by-Step Procedure:

  • Setup: In a heavy-walled pressure vial or round-bottom flask equipped with a condenser, suspend the amine (1.0 g, 6.1 mmol) in Formamide (15 mL).

  • Reaction: Heat the mixture to 180–190 °C (oil bath temperature).

    • Note: The high temperature is required to effect the C-C bond formation at C5.

  • Monitoring: Monitor by LC-MS. The starting material (MW ~163) should convert to the product (MW ~174, M+H).

    • Time: Typically 4–12 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).

  • Isolation: The product often precipitates as a solid. Filter, wash with cold water (3x 10 mL), and dry under vacuum.

    • If no precipitate: Extract with Ethyl Acetate (3x 30 mL), wash with brine (5x to remove formamide), dry over Na2SO4, and concentrate.

  • Purification: Recrystallization from Ethanol or Flash Chromatography (DCM/MeOH gradient).

Protocol B: Synthesis of Pyrazolo[4,3-d]pyrimidine-7-thiones (Oxidative Cyclization)

Target: Functionalized core with a thione handle for further derivatization (S-alkylation). Mechanism: Formation of a thiourea followed by oxidative C-H activation/cyclization.

Reagents:

  • Step 1: Benzoyl isothiocyanate (1.1 equiv), Acetone (Solvent).

  • Step 2: NaOH (aq).

  • Step 3: Bromine (1.0 equiv) or SOCl2 in Chloroform.

Step-by-Step Procedure:

  • Thiourea Formation: Dissolve the amine (1.0 equiv) in Acetone. Add Benzoyl isothiocyanate (1.1 equiv) dropwise at 0 °C. Stir at RT for 2 h.

  • Hydrolysis: Concentrate the solvent. Redissolve in Ethanol/10% NaOH (1:1) and reflux for 1 h to remove the benzoyl group, yielding the mono-substituted thiourea. Neutralize with HCl and extract.

  • Cyclization: Dissolve the thiourea intermediate in Chloroform or Acetic Acid.

  • Oxidation: Add Bromine (1.0 equiv) dropwise at 0 °C. Stir for 1–3 h at RT.

    • Caution: This step forms the S-C bond at C5.

  • Workup: Quench with saturated Na2S2O3 (sodium thiosulfate). Neutralize with NaHCO3. Extract with DCM.

  • Result: 3-(Furan-2-yl)-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione.

Protocol C: Vilsmeier-Haack Route (High Precision)

Target: 7-substituted derivatives or when mild conditions are needed to preserve the furan. Concept: Install the carbon at C5 before closing the ring.

Reagents:

  • POCl3 (1.2 equiv)

  • DMF (5.0 equiv)

  • Substrate (1.0 equiv)

Step-by-Step Procedure:

  • Vilsmeier Reagent Prep: Add POCl3 dropwise to DMF at 0 °C. Stir for 30 min to form the chloroiminium salt.

  • Addition: Dissolve the amine in DMF and add to the reagent at 0 °C.

  • Heating: Warm to 60–80 °C for 2–4 h.

    • Note: This likely formylates C5 and converts the amine to a formamidine.

  • Cyclization: Treat the intermediate with Ammonium Acetate (excess) in Ethanol at reflux.

  • Result: Pyrazolo[4,3-d]pyrimidine.[1]

Data Summary & Troubleshooting

ParameterMethod A (Formamide)Method B (Isothiocyanate)Method C (Vilsmeier)
Primary Product Pyrazolo[4,3-d]pyrimidinePyrazolo[4,3-d]pyrimidine-7-thionePyrazolo[4,3-d]pyrimidine
Reaction Temp High (180-200°C)Moderate (0-80°C)Moderate (60-80°C)
Furan Stability Risk of degradationGoodGood (if acid quenched quickly)
Yield (Typical) 40-60%50-70%60-80%
Key Intermediate Formamidine (in situ)Thiourea5-Formyl-4-amine

Troubleshooting Guide:

  • Black Tar formation (Method A): Temperature too high or reaction too long. Reduce temp to 160°C or switch to Method C.

  • Incomplete Cyclization (Method B): Ensure the oxidant (Br2) is fresh. If Br2 fails, try SOCl2 or Phenyliodine(III) diacetate (PIDA).

  • Regioselectivity Issues: Unlikely with this substrate as C3 is blocked by Furan and N1 is methylated. C5 is the only available site.

References

  • Synthesis of Pyrazolo[4,3-d]pyrimidines

    • Title: Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents.[2]

    • Source:Bioorganic & Medicinal Chemistry / PMC[2]

    • URL:[Link]

    • Relevance: Describes the synthesis of N1-methyl-pyrazolo[4,3-d]pyrimidines, directly applicable to the user's scaffold.
  • General Vilsmeier-Haack Cyclization

    • Title: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (Note: Analogous chemistry for 4-amino isomers).
    • Source:Molecules[2][3][4][5][6][7][8][9][10][11]

    • URL:[Link]

  • Isothiocyanate/Oxidative Cyclization

    • Title: Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives...
    • Source:Royal Society of Chemistry (RSC) Advances
    • URL:[Link]

Sources

Application Note & Protocol: Diazotization of 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the diazotization of 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine. Diazotization is a cornerstone of synthetic organic chemistry, transforming primary aromatic and heteroaromatic amines into highly versatile diazonium salt intermediates. These intermediates are pivotal in synthesizing a wide array of functionalized molecules through subsequent reactions such as Sandmeyer, Schiemann, and azo coupling. The substrate in focus, a substituted aminopyrazole, presents unique challenges and opportunities due to its dual heterocyclic nature. This guide details the underlying chemical principles, critical safety protocols, a step-by-step experimental procedure, and potential downstream applications, tailored for researchers in synthetic chemistry and drug development.

Scientific & Mechanistic Overview

The Diazotization Reaction

The diazotization reaction involves the treatment of a primary aromatic or heteroaromatic amine with nitrous acid (HNO₂) to yield a diazonium salt (R-N₂⁺X⁻).[1] Nitrous acid is inherently unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction proceeds through the formation of a potent electrophilic nitrosating agent (e.g., the nitrosonium ion, NO⁺), which attacks the nucleophilic amino group. A series of proton transfer and dehydration steps culminates in the formation of the diazonium ion.

The stability of the resulting diazonium salt is a critical consideration. Aliphatic diazonium salts are notoriously unstable, rapidly decomposing by ejecting molecular nitrogen (N₂) to form carbocations.[1] Aryl diazonium salts are significantly more stable, particularly at low temperatures (0-5 °C), due to the delocalization of the positive charge into the aromatic ring.[2] However, they are rarely isolated in a dry state as they can be highly unstable and explosive.[3][4][5][6][7]

Specific Considerations for this compound

The diazotization of this specific substrate requires careful consideration of its electronic and structural features:

  • Heteroaromatic System: The presence of both a pyrazole and a furan ring, both π-excessive systems, influences the reactivity of the amine and the stability of the resulting diazonium salt. The electron-donating nature of these rings can affect the stability of the diazonium cation.[8][9]

  • Basicity: The pyrazole ring contains basic nitrogen atoms. The reaction must be conducted in a sufficiently acidic medium to ensure the protonation of these sites does not interfere with the desired reaction at the primary amino group.[10]

  • Stability: The stability of pyrazole diazonium salts can vary widely. While some are stable enough for in-situ use, their thermal sensitivity necessitates strict temperature control throughout the procedure.[6]

Mandatory Safety Protocols: A Self-Validating System

The generation and handling of diazonium salts present significant reactive chemical hazards. Adherence to the following safety protocols is non-negotiable. The system is self-validating: proceeding to the next step is contingent on the successful and safe completion of the previous one.

  • Hazard Assessment: Assume the diazonium salt of this compound is explosive in its solid, dry form.[3][4][5][6] All operations must be conducted in a certified chemical fume hood, behind a blast shield.

  • Temperature Control: This is the most critical parameter. The reaction must be maintained between 0 °C and 5 °C at all times using an ice/salt bath.[2][3][5] A digital thermometer with an alarm is highly recommended. Uncontrolled temperature excursions can lead to rapid, exothermic decomposition and violent gas evolution.[2][9]

  • Never Isolate: Do not, under any circumstances, attempt to isolate the diazonium salt as a solid unless its stability has been rigorously characterized by thermal analysis (e.g., DSC).[3][5][6] The product of this protocol is an aqueous solution intended for immediate downstream use.

  • Stoichiometric Control: Use only a stoichiometric amount of sodium nitrite. Excess nitrous acid can lead to unwanted side reactions and poses a safety hazard.[3][5]

  • Quenching: Always check for and neutralize excess nitrous acid after the addition of NaNO₂ is complete. Subsequently, any unreacted diazonium salt must be safely quenched before workup or disposal.

  • Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) must be supplemented with a face shield and, if available, protective gloves designed for handling reactive chemicals.

Safety Workflow Diagram

Safety_Workflow Start Start: Full PPE & Blast Shield in Place Temp_Check Verify Reaction Temp is 0-5 °C Start->Temp_Check Temp_Check->Start If No, Cool Further Add_Nitrite Slow, Dropwise Addition of NaNO2 Solution Temp_Check->Add_Nitrite If Yes Monitor_Temp Continuously Monitor Temperature Add_Nitrite->Monitor_Temp Check_Nitrous Test for Excess HNO2 (Starch-Iodide Paper) Add_Nitrite->Check_Nitrous Addition Complete Temp_Excursion Temperature > 5 °C? Monitor_Temp->Temp_Excursion Temp_Excursion->Add_Nitrite No, Continue Emergency_Stop EMERGENCY: Stop Addition, Add Cold Solvent Temp_Excursion->Emergency_Stop Yes Quench_Nitrous Quench HNO2 with Sulfamic Acid/Urea Check_Nitrous->Quench_Nitrous Positive Test Proceed Proceed to Next Step (In Situ Use) Check_Nitrous->Proceed Negative Test Quench_Nitrous->Check_Nitrous After Addition

Caption: Critical safety workflow for the diazotization process.

Experimental Protocol

Materials and Reagents
ReagentGradeSupplier Example
This compound>97%Sigma-Aldrich
Hydrochloric Acid (HCl), concentratedACS Reagent, 37%Fisher Scientific
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Sigma-Aldrich
Sulfamic Acid (H₃NSO₃)99%Acros Organics
Deionized WaterType IIn-house
Starch-Iodide Paper-Whatman
Ice-In-house
Equipment
  • Three-necked round-bottom flask (appropriately sized for the scale)

  • Magnetic stirrer and stir bar

  • Digital thermometer with probe

  • Dropping funnel

  • Ice/salt bath

  • Blast shield

Step-by-Step Procedure

This protocol is for a representative 10 mmol scale. Adjust quantities accordingly for different scales.

  • Amine Solution Preparation:

    • To a 100 mL three-necked flask equipped with a magnetic stir bar and a digital thermometer, add this compound (1.77 g, 10.0 mmol).

    • Add 20 mL of deionized water, followed by the slow addition of concentrated hydrochloric acid (2.5 mL, ~30 mmol). Stir until a clear solution of the amine hydrochloride salt is formed.

    • Place the flask in an ice/salt bath and cool the solution to 0 °C with vigorous stirring. Ensure the thermometer probe is submerged in the liquid but not touching the glass.

  • Nitrite Solution Preparation:

    • In a separate beaker, dissolve sodium nitrite (0.725 g, 10.5 mmol, 1.05 eq) in 10 mL of cold deionized water.

    • Cool this solution in an ice bath.

  • Diazotization:

    • Transfer the cold sodium nitrite solution to a dropping funnel placed on the central neck of the reaction flask.

    • Add the NaNO₂ solution dropwise to the stirred amine hydrochloride solution over 20-30 minutes.

    • CRITICAL: Meticulously maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. Adjust the addition rate as necessary to control any exotherm.

  • Reaction Monitoring and Quenching:

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

    • Check for completion by TLC (if a suitable system is developed) or by confirming the persistence of nitrous acid.

    • To test for excess nitrous acid, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess HNO₂.[3][5]

    • If the test is positive, quench the excess nitrous acid by adding small portions of solid sulfamic acid or a concentrated urea solution until the starch-iodide test is negative. Avoid adding a large excess of the quenching agent.

  • In Situ Use of the Diazonium Salt Solution:

    • The resulting pale yellow solution contains the 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-diazonium chloride. This solution should be used immediately in the subsequent synthetic step without purification or isolation.

Downstream Synthetic Applications

The freshly prepared diazonium salt is a versatile intermediate for introducing a variety of functional groups onto the pyrazole C4-position.

General Reaction Workflow

Reaction_Workflow Start 3-(furan-2-yl)-1-methyl- 1H-pyrazol-4-amine Diazotization Diazotization NaNO2, HCl 0-5 °C Start->Diazotization Diazonium In Situ Diazonium Salt [Ar-N₂]⁺Cl⁻ Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (e.g., CuBr) Diazonium->Sandmeyer Ref [19, 21] AzoCoupling Azo Coupling (e.g., Phenol) Diazonium->AzoCoupling Ref [22] Cyclization Intramolecular Cyclization Diazonium->Cyclization Ref [2, 3] Product_Halo 4-Bromo-3-(furan-2-yl)- 1-methyl-1H-pyrazole Sandmeyer->Product_Halo Product_Azo Azo Compound AzoCoupling->Product_Azo Product_Fused Fused Heterocycle (e.g., Pyrazolo[3,4-d]pyridazine) Cyclization->Product_Fused

Sources

Troubleshooting & Optimization

improving reaction yield of 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis and optimization of 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine . It is designed for researchers encountering yield, regioselectivity, or stability issues with this specific scaffold.

Case ID: PYR-FUR-AMINE-001 Status: Active Support Support Level: Senior Application Scientist

Part 1: The "Golden Route" Protocol

Use this validated pathway to maximize yield and minimize furan decomposition.

The most common failure point in this synthesis is the acid-sensitivity of the furan ring during nitration and the regioselectivity during pyrazole formation. The Enaminone Route combined with Acetyl Nitrate functionalization is the industry standard for high-yield synthesis of this target.

Step 1: Enaminone Formation (Regocontrol)

Instead of reacting methylhydrazine directly with a 1,3-diketone (which yields mixed isomers), convert 2-acetylfuran to the enaminone.

  • Reagents: 2-Acetylfuran +

    
    -Dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Conditions: Reflux in toluene or neat (90–110 °C) for 4–6 hours.

  • Checkpoint: The product, 3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one, should precipitate or crystallize upon cooling/trituration with hexane.

Step 2: Pyrazole Cyclization
  • Reagents: Enaminone (from Step 1) + Methylhydrazine.

  • Conditions: Ethanol, Reflux, 2–4 hours.

  • Mechanism: The hydrazine

    
     attacks the Michael acceptor (
    
    
    
    -carbon), and the
    
    
    condenses with the carbonyl. This favors the 1-methyl-3-(furan-2-yl) isomer over the 1-methyl-5-(furan-2-yl) isomer.
Step 3: Mild Nitration (Critical Step)
  • Issue: Standard mixed acid (

    
    /
    
    
    
    ) often chars the furan ring.
  • Solution: Use Acetyl Nitrate generated in situ.[1]

  • Protocol: Dissolve pyrazole in Acetic Anhydride (

    
    ). Cool to 0–5 °C. Slowly add fuming 
    
    
    
    (or
    
    
    ). The acetyl nitrate formed is a milder electrophile that nitrates the activated pyrazole C4 position without destroying the furan.
Step 4: Chemoselective Reduction
  • Reagents: Iron powder (

    
    ) + Ammonium Chloride (
    
    
    
    ).
  • Conditions: Ethanol/Water (3:1), Reflux, 1–2 hours.

  • Why: This method reduces the nitro group to the amine without hydrogenating the furan double bonds (a risk with

    
    /
    
    
    
    ).

Part 2: Troubleshooting Guide (Q&A)

Category A: Yield & Regioselectivity

Q: I am reacting 1-(furan-2-yl)butane-1,3-dione with methylhydrazine, but my yield is low and I see two spots on TLC. What is happening? A: You are experiencing regioisomer scrambling .

  • Diagnosis: The 1,3-diketone has two electrophilic carbonyls. Methylhydrazine can attack either, leading to a mixture of 1-methyl-3-furan and 1-methyl-5-furan isomers. Separation is difficult and lowers yield.[1]

  • Fix: Switch to the Enaminone Route (Step 1 above). The electronic difference between the enamine (

    
    ) and the ketone locks the reaction path, significantly favoring the 3-furan isomer.
    

Q: My reaction mixture turns into a black tar during the nitration step. How do I prevent this? A: This is classic acid-catalyzed furan decomposition .

  • Diagnosis: Furans are sensitive to strong mineral acids (

    
    ) and oxidizers. The "black tar" is polymerized furan.
    
  • Fix: Stop using sulfuric acid. Switch to Acetyl Nitrate (Acetic Anhydride +

    
    ) at low temperature (
    
    
    
    °C). If instability persists, use CAN (Ceric Ammonium Nitrate) or Nitronium Tetrafluoroborate in non-protic solvents like MeCN.
Category B: Purification & Stability

Q: The final amine product is initially white but turns brown/red after 24 hours. Is it decomposing? A: Yes, 4-aminopyrazoles are oxidation-sensitive .

  • Diagnosis: Electron-rich amino-heterocycles prone to air oxidation (formation of azo/imino species).

  • Fix:

    • Storage: Store under Argon/Nitrogen at

      
       °C.
      
    • Salt Formation: Immediately convert the free base to the HCl or Oxalate salt . The salt form is significantly more stable to air and easier to handle.

Q: During hydrogenation (


/

), I lost the aromatic furan signals in NMR. What happened?
A: You likely over-reduced the furan to a tetrahydrofuran (THF) ring.
  • Fix: Furan rings can be hydrogenated by Pd/C, especially under pressure or with prolonged reaction times.

  • Alternative: Use

    
      or 
    
    
    
    /
    
    
    . These dissolving metal reductions are chemoselective for the nitro group and will leave the furan ring intact.

Part 3: Visualized Workflows

Diagram 1: Synthesis Pathway & Decision Logic

SynthesisMap Start Start: 2-Acetylfuran Step1 Step 1: Enaminone Formation (DMF-DMA, Reflux) Start->Step1 Step2 Step 2: Cyclization (MeNHNH2, EtOH) Step1->Step2 Locks Regiochemistry Check1 Isomer Check: 1-Me-3-Furan (Target) vs 1-Me-5-Furan Step2->Check1 Step3 Step 3: Nitration (Ac2O + HNO3) Check1->Step3 Pass Risk1 Risk: Furan Polymerization (Avoid H2SO4) Step3->Risk1 Step4 Step 4: Reduction (Fe / NH4Cl) Step3->Step4 Acetyl Nitrate Route Final Target: 3-(Furan-2-yl)-1-methyl- 1H-pyrazol-4-amine Step4->Final Chemoselective

Caption: Optimized synthesis workflow highlighting the critical regiochemistry checkpoint and furan-safe nitration strategy.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Problem Encountered Issue1 Low Yield / Mixed Isomers Problem->Issue1 Issue2 Black Tar during Nitration Problem->Issue2 Issue3 Loss of Furan (NMR) Problem->Issue3 Sol1 Switch to Enaminone Route (Avoid 1,3-Diketone) Issue1->Sol1 Sol2 Use Acetyl Nitrate (Ac2O/HNO3) at <10°C Issue2->Sol2 Sol3 Switch to Fe/NH4Cl Reduction (Avoid H2/Pd) Issue3->Sol3

Caption: Rapid diagnostic tree for resolving common synthetic failures in pyrazole-amine synthesis.

Part 4: Analytical Data Summary (Expected)

Fragment1H NMR Shift (DMSO-d6)MultiplicityNotes
Pyrazole-H5

7.6 – 7.8
SingletDiagnostic for C4-substitution (shift changes after nitration).
N-Methyl

3.7 – 3.9
SingletIntegration 3H.
Furan-H5

7.7 – 7.8
Doublet

-proton of furan.
Furan-H3/H4

6.5 – 6.7
MultipletCharacteristic furan coupling.
Amine (-NH2)

4.0 – 5.5
Broad SingletExchangeable with

. Disappears if oxidized.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition.[2]

    • Source: Egyptian Journal of Chemistry (via Semantic Scholar).
    • URL:[Link][1][2][3]

  • Nitration of Furan Derivatives

    • Title: Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate.[1][4]

    • Source: Angewandte Chemie International Edition (2025).[1]

    • URL:[Link][1]

  • Direct Nitration Methodologies

    • Title: Direct nitration of five membered heterocycles.[5]

    • Source: Arkivoc (2005).[5]

    • URL:[Link]

  • Chemoselective Reduction

    • Title: Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.[6]

    • Source: Journal of Synthetic Chemistry (2024).[6]

    • URL:[Link]

Sources

Technical Support Center: Recrystallization of 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-04 Subject: Optimization of Recrystallization Solvents & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction

Welcome to the Technical Support Center. You are working with 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine , a heteroaromatic primary amine.[1][2] This molecule presents a specific set of purification challenges due to the competing polarities of the amine/pyrazole core and the lipophilic furan ring, as well as the oxidation sensitivity of the primary amine.[1]

This guide is structured as an interactive troubleshooting session. Select the issue below that best matches your current observation to access the relevant protocol.

Module 1: Solvent Selection & Screening

User Query: "I need to find the best solvent system. Nothing is precipitating, or it's not dissolving at all."[1]

Technical Diagnosis: This molecule is a "push-pull" system.[1][2] The primary amine (-NH2) and pyrazole nitrogens create high polarity and hydrogen bonding potential, while the furan ring adds lipophilicity.[1][2]

  • Avoid Acetone/Ketones: Primary amines can react with ketones to form imines (Schiff bases), introducing new impurities.[1]

  • Avoid Strong Acids: The furan ring is acid-sensitive and can undergo ring-opening or polymerization under harsh acidic conditions.[1][2]

Recommended Solvent Systems: We recommend a Binary Solvent System approach.[1] Single solvents often fail to provide the necessary yield/purity balance for this specific heterocycle.

Solvent SystemRatio (v/v)RoleMechanism of Action
Ethanol / Water 9:1 to 5:1Primary Rec Dielectric Tuning: The amine dissolves well in hot EtOH.[1][2] Water acts as a mild antisolvent that forces the hydrophobic furan moiety to aggregate and crystallize upon cooling.
Ethyl Acetate / Heptane 1:1 to 1:3Alternative Polarity Differential: Good for removing non-polar impurities.[1] Dissolve in min. hot EtOAc; add Heptane until cloud point.
Toluene 100%Specific Pi-Stacking: Toluene interacts well with aromatic rings.[1][2] Effective if the main impurity is aliphatic or highly polar tars.
IPA (Isopropyl Alcohol) 100%General Intermediate Polarity: Often works as a single solvent due to its balance of lipophilicity and H-bonding capability.[1][2]
Workflow: Solvent Screening Protocol

SolventScreening Start Start: 100mg Crude Sample SolubilityCheck Solubility Test (Hot) Start->SolubilityCheck Dissolves Dissolves Completely? SolubilityCheck->Dissolves SingleSolvent Cool to RT -> 0°C Dissolves->SingleSolvent Yes Fail Switch Solvent Class Dissolves->Fail No (Insoluble hot) Precipitate Crystals Form? SingleSolvent->Precipitate BinarySystem Add Antisolvent (Dropwise) Precipitate->BinarySystem No (Too soluble) Success Harvest & Analyze (NMR/HPLC) Precipitate->Success Yes CloudPoint Cloud Point Reached? BinarySystem->CloudPoint CloudPoint->SingleSolvent Yes (Re-heat to clear, then cool) CloudPoint->Fail No (Miscibility issue)

Figure 1: Logic flow for initial solvent screening. Blue nodes indicate starting points; Green indicates process steps; Yellow indicates decision gates.[1][2]

Module 2: Troubleshooting "Oiling Out"

User Query: "The solution turned cloudy, but instead of crystals, I got a sticky oil/goo at the bottom."

Technical Diagnosis: This is Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the melting point of the solvated compound is lower than the temperature at which the solution becomes saturated. This is extremely common with aminopyrazoles due to their ability to form strong intermolecular hydrogen bonds that compete with solvent interactions.

Corrective Protocol:

  • The "Re-Heat and Seed" Method (Gold Standard):

    • Step 1: Re-heat the mixture until the oil layer re-dissolves into a clear solution.

    • Step 2: Allow the solution to cool very slowly (wrap the flask in foil or use a programmable bath).

    • Step 3: When the temperature is just above the point where oiling previously occurred, add a Seed Crystal (a tiny amount of pure solid).[1]

    • Step 4: If no seed is available, scratch the inner glass surface with a glass rod to induce nucleation.[1]

  • Adjust the Antisolvent:

    • If using EtOH/Water, you likely added water too fast.[1] Re-dissolve and add water slower.

    • If the oil persists, switch to a system with a higher boiling point (e.g., Toluene) to allow crystallization at a higher temperature (above the oiling-out threshold).[1][2]

Decision Tree: Oiling Out Recovery

OilingOut Issue Issue: Product Oiled Out Reheat Re-heat to Clear Solution Issue->Reheat CheckConc Is Solution Too Conc? Reheat->CheckConc Dilute Add More Solvent (10-20%) CheckConc->Dilute Yes (Supersaturated) TempControl Cool Slowly (1°C/min) CheckConc->TempControl No Dilute->TempControl Seeding Add Seed Crystal at Metastable Zone TempControl->Seeding Result Crystallization Seeding->Result

Figure 2: Recovery workflow for oiled-out products.[1] Ensuring the system stays in the "Metastable Zone" (supersaturated but not oiling) is critical.[1][2]

Module 3: Purity & Oxidation Control

User Query: "My product is turning brown/black during recrystallization."

Technical Diagnosis: Electron-rich aromatic amines are prone to oxidative degradation , forming quinoid-like impurities (colored species) when exposed to air in solution, especially at high temperatures.[1][2]

Protocol: The "Inert & Acidic" Defense

  • Degassing (Crucial):

    • Before heating, sparge your solvent with Nitrogen or Argon for 15 minutes to remove dissolved oxygen.[1]

    • Perform the recrystallization under an inert atmosphere balloon.

  • Additives (The "Vitamin C" Trick):

    • If using aqueous ethanol, adding a trace amount (0.1% w/w) of Ascorbic Acid or Sodium Bisulfite can act as a scavenger, preventing the amine from oxidizing.[1]

  • Salt Formation (Alternative Strategy):

    • If the free base is too unstable, convert it to the Hydrochloride (HCl) or Oxalate salt.[1]

    • Warning: Do not use strong mineral acids with heat, as the furan ring is acid-sensitive [1].[1][2]

    • Method: Dissolve amine in EtOAc, cool to 0°C, and add 1 equivalent of HCl in Dioxane/Ether. The salt will precipitate immediately and is usually much more stable against oxidation.

Module 4: Scalability & Yield

User Query: "I have good crystals, but the yield is only 40%."

Technical Diagnosis: Low yield usually indicates that the "Solubility Delta" (difference between solubility at boiling point vs. freezing point) is too narrow, or you are losing product in the mother liquor.[1]

Optimization Steps:

  • Mother Liquor Recycling:

    • Don't discard the filtrate. Evaporate it to 20% volume and cool again to harvest a "second crop." (Note: Second crops are usually less pure).[1]

  • Temperature Floor:

    • Ensure you are cooling to at least 0-4°C.[1][2]

  • Antisolvent Tuning:

    • If using EtOH/Water, increase the water ratio slightly in the final cooling stage to force more product out of solution.

References

  • Furan Ring Sensitivity: Keay, B. A. (1987).[1] Synthetic applications of furan derivatives. Chemical Society Reviews. (Acid-catalyzed ring opening of furans is a well-documented side reaction).[1][2]

  • General Recrystallization of Heterocycles: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] [1][2]

  • Solvent Properties & Selection: Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

  • Amine Oxidation Prevention: PubChem Compound Summary for this compound (Analogous structures). [1][2]

  • Oiling Out Mechanisms: Veesler, S., et al. (2006).[1] Liquid-Liquid Phase Separation in Crystallization. Crystal Growth & Design.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazards associated with this compound before handling.

Sources

Technical Support Center: Purification of 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. The inherent chemical properties of this molecule—namely the basicity of the 4-amino group and the acid-sensitivity of the furan moiety—present unique purification challenges. This guide provides in-depth, field-proven solutions to overcome these obstacles, ensuring you obtain your target compound with the highest possible purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are commonly encountered before and during the purification process.

Q1: What are the most likely impurities in my crude this compound product?

A1: Impurities typically originate from the synthetic route used. For common pyrazole syntheses, such as the condensation of a hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated nitrile, you can expect several classes of impurities[1]:

  • Unreacted Starting Materials: Residual methylhydrazine and the corresponding β-ketonitrile or α,β-unsaturated precursor.

  • Regioisomers: Depending on the precursors, the formation of isomeric pyrazole products can occur, which may be difficult to separate[1].

  • Reaction Intermediates: Incomplete cyclization can leave pyrazoline intermediates in the crude mixture[1].

  • Hydrazine-Related Byproducts: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow, brown, or red crude products[1].

  • Solvent Residues: Residual solvents from the reaction and initial work-up.

Q2: My crude product is a dark, viscous oil or gum. How can I get it to solidify?

A2: This is a common issue, often caused by residual solvents or minor impurities preventing crystallization. Before attempting a large-scale purification, try the following on a small sample:

  • High-Vacuum Drying: Ensure all reaction solvents are thoroughly removed under high vacuum, sometimes with gentle heating (e.g., 30-40°C), provided the compound is thermally stable.

  • Trituration: Add a small amount of a non-polar solvent in which your product is expected to be insoluble (e.g., hexanes, diethyl ether, or a mixture). Vigorously stir or sonicate the mixture. This can wash away soluble impurities and induce crystallization of the product. Trituration is a common and effective method for purifying aminopyrazoles[2][3].

  • Scratching: If the oil persists after adding a non-polar solvent, use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.

Q3: Is this compound stable? What conditions should I avoid?

A3: The stability of this compound is dictated by two key structural features:

  • The Furan Ring: Furan is notoriously sensitive to acidic conditions. Strong acids can cause protonation, leading to polymerization or irreversible ring-opening reactions[4][5][6]. Therefore, avoid strongly acidic conditions during work-up and purification (e.g., concentrated HCl, H₂SO₄, or acidic chromatography modifiers).

  • The Amino Group: Aromatic amines can be sensitive to oxidation, which often manifests as a darkening of the material over time. It is best practice to store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.

Q4: Which analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): Essential for real-time monitoring of reaction progress and column chromatography fractions.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for obtaining a quantitative measure of purity (e.g., >95%). Both reversed-phase and normal-phase methods can be developed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if they are at a significant level (typically >1-2%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Section 2: Troubleshooting Guide for Common Purification Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: Column Chromatography Challenges

Q: My product is streaking badly or not eluting from a standard silica gel column. Why is this happening and how do I fix it?

A: This is a classic problem when purifying basic compounds like amines on standard silica gel. The amine group (a Lewis base) interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape (tailing) and, in severe cases, irreversible adsorption[7][8].

Causality & Solution:

  • The Cause: The acid-base interaction between your basic amine and the acidic silica gel.

  • The Solution: You must mitigate this interaction. You have two primary options:

    • Mobile Phase Modification: Add a small amount of a competing amine to your mobile phase (eluent). Triethylamine (TEA) is most common. Adding 0.1-1% TEA to your hexane/ethyl acetate or DCM/methanol eluent will "neutralize" the active sites on the silica, allowing your product to elute cleanly[7][8].

    • Alternative Stationary Phase: Use a deactivated or basic stationary phase. Amine-functionalized silica (KP-NH) or basic alumina are excellent choices that eliminate the need for mobile phase additives and often provide superior separation for basic compounds[7][8].

Issue 2: Recrystallization Failures

Q: I cannot find a single solvent suitable for recrystallization. What is the strategy?

A: It is common for a single solvent not to have the ideal properties (soluble when hot, insoluble when cold). The solution is to use a binary solvent system.

Strategy:

  • Dissolve your crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

  • Slowly add a "poor" solvent (one in which it is poorly soluble, but is miscible with the "good" solvent) dropwise until you see persistent cloudiness (turbidity).

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

"Good" Solvent (High Polarity)"Poor" Solvent (Low Polarity)
EthanolWater
MethanolDiethyl Ether
AcetoneHexanes
Ethyl AcetateHexanes
TolueneHexanes

Q: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound (or the melting point of the impure mixture).

Solutions:

  • Lower the Temperature: Re-heat the solution until it is homogeneous, then allow it to cool much more slowly. A slower cooling rate gives the molecules more time to align into a crystal lattice.

  • Add More Solvent: The concentration of your product might be too high. Add a small amount of the "good" solvent and reheat to dissolve the oil, then cool slowly again.

  • Change Solvents: Switch to a solvent or solvent system with a lower boiling point.

  • Seed the Solution: If you have a small crystal of pure product, add it to the cooled, supersaturated solution to initiate crystallization.

Issue 3: Low Yield & Product Degradation

Q: My yield after an acid-base extraction was very low. Where did the product go?

A: While acid-base extraction is a powerful technique for purifying amines[9][10], it is risky for this specific molecule due to the acid-labile furan ring. Low yield is likely due to product degradation.

Causality & Prevention:

  • The Cause: The furan ring likely underwent acid-catalyzed degradation or polymerization when exposed to the aqueous acid[4][5].

  • Prevention: If you must use this technique, you must be extremely careful.

    • Use a dilute, weak acid if possible. If using HCl, do not exceed 1M concentration.

    • Perform the extraction at low temperature (0-5 °C) to slow the rate of degradation.

    • Minimize the contact time between the organic layer and the aqueous acid. Work quickly and do not let the layers sit in the separatory funnel for extended periods.

    • Immediately basify the separated aqueous layer and extract your product back into an organic solvent.

Section 3: Recommended Purification Protocols

These protocols provide detailed, step-by-step methodologies for the most effective purification techniques.

Protocol 1: Flash Column Chromatography

This is the most reliable and versatile method for purifying this compound.

  • Prepare the Eluent: Choose a base solvent system (e.g., 70:30 Hexane:Ethyl Acetate) and add 0.5% triethylamine by volume. (e.g., for 1 L of eluent, use 700 mL Hexane, 300 mL Ethyl Acetate, and 5 mL TEA).

  • Pack the Column: Pack a standard silica gel column using the prepared eluent.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude oil in a minimal amount of a volatile solvent (e.g., DCM), add silica gel (2-3 times the mass of your crude product), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.

  • Run the Column: Carefully add the dry-loaded sample to the top of the packed column. Elute with your TEA-containing solvent system, collecting fractions. You may use a gradient (e.g., increasing the percentage of ethyl acetate) to speed up elution after your product has come off the column.

  • Analyze Fractions: Monitor the fractions by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

  • Prepare the Eluent: Use a standard binary solvent system (e.g., Hexane:Ethyl Acetate or DCM:Methanol). No TEA additive is required.

  • Pack the Column: Obtain a pre-packed amine-functionalized silica cartridge or pack your own column with the appropriate media.

  • Sample Loading: Use the same dry-loading technique described in Method A.

  • Run the Column: Elute with your chosen solvent system, collecting fractions and monitoring by TLC. This method often gives sharper peaks and better separation than standard silica[7].

  • Isolate Product: Combine pure fractions and evaporate the solvent.

Stationary PhaseEluent SystemStarting Gradient
Silica GelHexane / Ethyl Acetate (+0.5% TEA)Start at 10% EtOAc, gradient to 50% EtOAc
Silica GelDCM / Methanol (+0.5% TEA)Start at 1% MeOH, gradient to 10% MeOH
Amine-SilicaHexane / Ethyl AcetateStart at 10% EtOAc, gradient to 60% EtOAc
Protocol 2: Recrystallization

This method is ideal if your crude product is a solid or can be solidified and is of reasonable initial purity (>80%).

  • Solvent Selection: Use the binary solvent strategy (Table 1) to find a suitable system on a small scale. A combination of Toluene/Hexanes or Ethyl Acetate/Hexanes is often a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (e.g., Toluene) needed to dissolve the solid at reflux temperature.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.

  • Induce Crystallization: While still hot, add the "poor" solvent (e.g., Hexanes) dropwise until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify.

  • Cooling: Remove from heat, cover the flask, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes to maximize recovery. Collect the crystals by vacuum filtration, wash with a small amount of cold "poor" solvent, and dry under vacuum.

Section 4: Visual Workflows

These diagrams provide a visual guide to decision-making during the purification process.

Diagram 1: Purification Method Selection

This decision tree helps you choose the best starting point for purifying your crude product.

Purification_Decision_Tree start Crude Product Analysis is_solid Is the crude material a solid? start->is_solid is_oil Is the crude material an oil/gum? start->is_oil purity_check Initial Purity > 80%? is_solid->purity_check Yes chromatography Proceed to Column Chromatography is_solid->chromatography No is_oil->chromatography recrystallize Attempt Recrystallization or Trituration purity_check->recrystallize Yes purity_check->chromatography No acid_base Consider Acid-Base Extraction (with extreme caution) chromatography->acid_base If highly impure and chromatography fails

Caption: Decision tree for selecting the primary purification method.

Diagram 2: Troubleshooting Flash Column Chromatography

This workflow guides you through solving common chromatography problems.

Chromatography_Troubleshooting start Problem: Product Tailing / Not Eluting silica_check Using Standard Silica Gel? start->silica_check add_tea Add 0.5-1% Triethylamine (TEA) to the mobile phase silica_check->add_tea Yes change_solvent Try alternative solvent system (e.g., DCM/MeOH) silica_check->change_solvent No, already using NH2-Silica still_bad Still poor separation? add_tea->still_bad switch_phase Switch to Amine-Functionalized Silica or Basic Alumina still_bad->switch_phase Yes still_bad->change_solvent No, peak shape is good but separation is poor

Caption: Workflow for troubleshooting poor column chromatography performance.

References

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.
  • Functional Group Dependence of the Acid Catalyzed Ring Opening of Biomass Derived Furan Rings. (n.d.). The Royal Society of Chemistry.
  • Identifying and removing byproducts in pyrazole synthesis. (2025). BenchChem.
  • Is there an easy way to purify organic amines? (2023). Biotage.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Acid–base extraction. (n.d.). Wikipedia.
  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts.
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017).
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.).
  • Recent developments in aminopyrazole chemistry. (2009). Arkivoc.

Sources

Technical Support Center: Handling 1-Methyl-1H-pyrazol-4-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hygroscopic Management of 1-Methyl-1H-pyrazol-4-amine Salts Ticket ID: #PYR-4AM-HYGRO-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open for Consultation

Executive Summary

1-Methyl-1H-pyrazol-4-amine (CAS: 127107-23-7 for HCl salt) is a critical heterocyclic building block in the synthesis of kinase inhibitors and agrochemicals.[1] While the hydrochloride salt is the most commercially available form due to its crystallinity, it is significantly hygroscopic and potentially deliquescent.

This guide addresses the "stoichiometric drift" caused by water uptake, which often leads to under-loading of reagents, incomplete reactions, and yield loss. The following protocols are designed to stabilize your workflow without compromising the integrity of this oxidation-sensitive amine.

Module 1: Storage & Physical Handling

Q: The material arrived clumped or as a "goo." Is it degraded?

A: Not necessarily. This is likely deliquescence , where the salt absorbs enough atmospheric moisture to dissolve in its own lattice water.[2] The 4-aminopyrazole core is electron-rich, making the salt lattice highly polar and avid for water.

  • Diagnosis: If the color is still pale yellow/off-white, it is likely just wet. If it has turned dark brown/black, oxidative degradation has occurred (free base liberation).

  • Immediate Action: Do not chip away at the solid. Dissolve the entire content in a compatible solvent (e.g., Methanol or DMSO) to create a stock solution, then assay the concentration.

Q: How should I weigh this for a precise GMP reaction?

A: Avoid open-air weighing. The water uptake rate can alter the mass by 1–5% within minutes at >40% Relative Humidity (RH).

Recommended Weighing Protocol:

  • Ideal: Weigh inside a glovebox under

    
     or 
    
    
    
    .
  • Practical: Use the "Subtractive Weighing" technique:

    • Tare a sealed vial containing the salt.

    • Quickly transfer an approximate amount to the reactor.

    • Reseal and weigh the vial again.

    • The difference is the mass added. Never weigh onto a spatula or open weigh boat.

Visual Guide: Handling Logic Flow

The following decision tree illustrates the correct handling procedure based on the physical state of your material.

HandlingWorkflow Start Receive 1-Methyl-1H-pyrazol-4-amine Salt CheckState Visual Inspection Start->CheckState FreeFlow Free-Flowing Powder CheckState->FreeFlow Dry Clumped Clumped / Sticky CheckState->Clumped Moist Liquefied Deliquesced (Liquid) CheckState->Liquefied Wet Action_Use Use Immediately (Inert Atmosphere) FreeFlow->Action_Use Action_Dry Vacuum Oven Dry (<40°C, 24h, P2O5 trap) Clumped->Action_Dry Action_Solubilize Dissolve in MeOH/DMSO & Quantify (qNMR) Liquefied->Action_Solubilize Action_Dry->Action_Use

Figure 1: Decision matrix for processing hygroscopic amine salts based on physical state.

Module 2: Analytical Verification (Quantification)

Q: The label says 98%, but my reaction stalled. How do I determine the real molecular weight?

A: You must treat the "Effective Molecular Weight" (


) as a variable. Relying on the theoretical MW of the anhydrous salt (133.58  g/mol  for HCl) is the most common cause of failure.

Comparison of Assay Methods:

MethodSuitabilityProsCons
Karl Fischer (KF) Gold Standard Direct measurement of water content.Requires "Buffered" KF reagents (e.g., salicylic acid buffer) to prevent the amine from skewing the pH and causing side reactions with iodine .
qNMR Recommended Determines absolute purity (wt%) relative to an internal standard (e.g., TCNB, Maleic Acid).Requires a precise balance; DMSO-

must be dry.
TGA UsefulVisualizes water loss vs. decomposition temp.Can be difficult to distinguish tightly bound hydrates from lattice degradation without MS coupling.

The "Correction Factor" Formula:



Module 3: Synthesis & Processing

Q: I cannot dry the salt completely. Can I still run the reaction?

A: Yes. Extensive drying (heating >60°C) risks oxidizing the pyrazole ring or subliming the free base if the salt dissociates. Instead, use Azeotropic Drying in situ.

Protocol: In-Situ Azeotropic Drying

  • Charge: Place the "wet" amine salt into the reactor.

  • Suspend: Add Toluene or 2-MeTHF (highly recommended for process safety).

  • Distill: Perform a vacuum distillation (Rotavap or Dean-Stark). The water-solvent azeotrope will remove moisture.

    • Note: 1-methyl-1H-pyrazol-4-amine HCl is generally insoluble in toluene, so it will remain as a solid/slurry while water is stripped.

  • Exchange: Redissolve in your reaction solvent (e.g., DMF, DCM) without exposing to air.

Q: The salt clogs my addition funnel.

A: Hygroscopic salts become sticky upon contact with humid air in the headspace of an addition funnel.

  • Solution: Do not add as a solid. Dissolve the salt in the reaction solvent first and add as a solution via syringe or pressure-equalizing dropping funnel under argon.

Module 4: Advanced Salt Engineering (Optimization)

Q: We are moving to scale-up. Is there a less hygroscopic alternative to the HCl salt?

A: Yes. While HCl is the standard "first-pass" salt, it is often suboptimal for hygroscopicity. For aminopyrazoles, the lattice energy of the chloride salt is often insufficient to prevent hydration.

Salt Screening Strategy: Consider anions that pack more efficiently or are less prone to hydrogen bonding with water.

  • Candidate 1: Sulfate/Bisulfate: Often less hygroscopic but can be acidic.

  • Candidate 2: Tosylate (p-Toluenesulfonate): The lipophilic aromatic ring adds bulk and water repellency.

  • Candidate 3: Oxalate: Often forms highly crystalline, non-hygroscopic lattices with amines, though toxicity must be considered for pharma applications .

Visual Guide: Salt Selection Pipeline

SaltScreening Base 1-Methyl-1H-pyrazol-4-amine (Free Base) Screen Counterion Screen Base->Screen HCl HCl Salt (High Hygroscopicity) Screen->HCl Tosylate Tosylate Salt (Lipophilic Shield) Screen->Tosylate Fumarate Fumarate Salt (H-Bond Network) Screen->Fumarate Test DVS Analysis (Dynamic Vapor Sorption) HCl->Test Tosylate->Test Fumarate->Test Select Select Candidate (<2% wt gain @ 80% RH) Test->Select

Figure 2: Strategic workflow for identifying non-hygroscopic salt alternatives.

References

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Salt Selection. European Pharmaceutical Review. Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for pKa and salt selection logic).
  • PubChem. (2025).[3] 1-Methyl-1H-pyrazol-4-amine hydrochloride Compound Summary. Retrieved from [Link]

Sources

Validation & Comparative

LC-MS analysis and fragmentation patterns of furan-pyrazole amines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the LC-MS Analysis and Fragmentation Patterns of Furan-Pyrazole Amines

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of Furan-Pyrazole Amines

Furan-pyrazole amines represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug development. Their unique structure, combining the aromaticity of furan and pyrazole rings with the basicity of an amine functional group, confers valuable pharmacological properties, including potential activity as inhibitors of α-synuclein aggregation, relevant to Parkinson's disease research[1]. However, these same structural features present distinct challenges for bioanalytical method development.

The polarity and basicity of the amine group often lead to poor retention and peak asymmetry in standard reversed-phase liquid chromatography (RPLC)[2]. Furthermore, the multi-ring system can undergo complex fragmentation in the mass spectrometer, complicating structural elucidation and quantification. A robust and reliable analytical method is paramount for accurate pharmacokinetic, metabolism, and safety studies.

This guide provides an in-depth comparison of liquid chromatography-mass spectrometry (LC-MS) strategies for the analysis of furan-pyrazole amines. We will move beyond simple protocol recitation to explore the underlying principles of separation and ionization, explain the causality behind experimental choices, and detail the characteristic fragmentation pathways that are key to their identification.

Part 1: The Chromatographic Separation - A Comparative Analysis

The primary challenge in the LC analysis of furan-pyrazole amines is managing the polar, basic amine moiety to achieve adequate retention and sharp, symmetrical peaks. The choice of stationary phase and mobile phase pH are the most critical factors.

Stationary Phase Selection: Beyond Standard C18

While C18 columns are the workhorse of reversed-phase chromatography, they often provide insufficient retention for polar compounds like furan-pyrazole amines and can suffer from peak tailing due to interactions between the basic amine and residual silanols on the silica surface. We will compare two alternative strategies.

Stationary PhaseMechanism of InteractionAdvantages for Furan-Pyrazole AminesDisadvantages
Standard C18 Primarily hydrophobic interactions.Widely available, extensive literature.Poor retention for polar analytes, potential for peak tailing with basic compounds.
Pentafluorophenyl (PFP) Multiple interaction modes: hydrophobic, π-π, dipole-dipole, and ion-exchange.Enhanced retention and unique selectivity for aromatic and electron-rich compounds like furans and pyrazoles. Can significantly improve peak shape for basic analytes[2].Different selectivity may require re-optimization of gradients compared to C18.
Mixed-Mode Chromatography Combines hydrophobic (e.g., C18) and ion-exchange functionalities on a single stationary phase.Directly targets the ionized amine for strong retention via ion exchange while also interacting with the core structure hydrophobically. Excellent for separating compounds with a wide range of polarities[3].Can be more complex to develop methods for, as retention is influenced by both mobile phase organic content and buffer concentration/pH.

Expert Recommendation: For novel furan-pyrazole amine structures, begin with a PFP column. Its multiple interaction modes provide a high probability of success in achieving retention and good peak shape where a standard C18 might fail. For complex mixtures containing metabolites of varying polarities, a mixed-mode column is a powerful, albeit more complex, alternative.

Mobile Phase Optimization: The Critical Role of pH

The charge state of the amine group is controlled by the mobile phase pH. This, in turn, dictates the molecule's retention and ionization efficiency.

  • Low pH (e.g., 0.1% Formic Acid, pH ~2.7): At this pH, the amine group (typically with a pKa > 8) will be fully protonated (cationic)[4]. In RPLC, this can reduce retention as the charged species is more hydrophilic. However, it is often essential for good peak shape as it ensures a single ionic state and passivates silanol interactions.

  • High pH (e.g., 10 mM Ammonium Formate, pH ~9.5): Using pH-stable columns (like Waters XTerra), analysis at high pH can be performed where the amine is in its neutral, more hydrophobic state. This dramatically increases retention in RPLC.

Experimental Workflow: LC Method Development

The following diagram outlines a logical workflow for developing a robust LC method for a novel furan-pyrazole amine.

LC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Define Analyte Properties (Structure, pKa, logP) Col_Select Select Columns for Screening (e.g., C18, PFP) Start->Col_Select MP_Screen Screen Mobile Phases (Low pH: 0.1% FA in ACN/H2O) (High pH: 10mM AmmForm in ACN/H2O) Col_Select->MP_Screen Eval Evaluate Peak Shape & Retention (Is retention > 2x void volume?) MP_Screen->Eval Eval->Col_Select No, Try Alt. Column Opt_Grad Optimize Gradient Profile (Adjust slope and duration) Eval->Opt_Grad Yes Opt_Flow Optimize Flow Rate & Temp (Balance speed vs. resolution) Opt_Grad->Opt_Flow Final_Method Final Robust LC Method Opt_Flow->Final_Method

Caption: Logical workflow for LC method development.

Part 2: Mass Spectrometry - Ionization and the Pitfall of In-Source Fragmentation

Ionization Technique Comparison: ESI vs. APCI

The choice of ionization technique is critical for achieving maximum sensitivity.

Ionization TechniquePrincipleBest Suited ForApplication to Furan-Pyrazole Amines
Electrospray Ionization (ESI) Soft ionization technique where ions are formed from charged droplets in a strong electric field.Polar, ionizable molecules. Excellent for both small molecules and large biologics[5][6].Primary choice. The amine group is readily protonated in positive ion mode, making ESI highly efficient for this compound class.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes the mobile phase, which then transfers charge to the analyte via chemical reactions.Less polar, more volatile compounds that are not easily ionized by ESI[7].Secondary/Complementary choice. Can be effective but is generally less sensitive than ESI for pre-charged or highly polar analytes. Useful for less polar metabolites.
In-Source Fragmentation (ISF): The Hidden Menace

Even "soft" ionization techniques like ESI can cause analytes to fragment before they enter the mass analyzer. This phenomenon, known as In-Source Fragmentation (ISF) or Collision-Induced Dissociation (CID), occurs in the intermediate pressure region of the ion source[8]. ISF is a significant issue because it can lead to:

  • Misidentification: An in-source fragment can be mistaken for a metabolite or a different compound entirely[9].

  • Poor Sensitivity: If a significant portion of the parent ion fragments in the source, the signal available for the intended precursor in MS/MS experiments is reduced.

For furan-pyrazole amines, labile bonds (e.g., the link between the core and a bulky substituent) can be susceptible to ISF.

Protocol: Diagnosing and Mitigating In-Source Fragmentation

This protocol provides a self-validating system to ensure the precursor ion selected for MS/MS is the true molecular ion.

  • Analyte Infusion: Directly infuse a standard solution of the furan-pyrazole amine into the mass spectrometer.

  • Full Scan Analysis: Acquire a full scan mass spectrum.

  • Vary Source Voltages: Systematically vary the declustering potential (or fragmentor voltage) from a very low value (e.g., 10 V) to a high value (e.g., 150 V) in steps of 10-20 V.

  • Data Analysis: Plot the intensity of the suspected molecular ion and any potential fragment ions against the declustering potential.

    • Observation: The true molecular ion's intensity will rise and then fall as the voltage increases. The intensity of fragment ions will be minimal at low voltages and will increase as the molecular ion's intensity begins to decrease[5].

  • Optimization: Select an operating declustering potential that maximizes the molecular ion signal while keeping the intensity of fragment ions to a minimum (<5% of the parent ion). This ensures you are analyzing the intended precursor.

Part 3: Understanding the Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is essential for structural confirmation and selective quantification. The fragmentation of furan-pyrazole amines is driven by the distinct chemistries of the pyrazole ring, the furan ring, and the influence of the amine substituent.

Characteristic Fragmentation of the Pyrazole Ring

The pyrazole ring exhibits two primary fragmentation pathways under CID, which are fundamental to identifying this core structure[10][11].

  • Expulsion of HCN (27 Da): A common fragmentation for nitrogen-containing heterocycles, involving the cleavage of C-N bonds within the ring.

  • Loss of N₂ (28 Da): This often occurs from the [M-H]⁺ ion and is a highly characteristic fragmentation for pyrazoles[11].

Pyrazole_Fragmentation M_H [M-H]⁺ Loss_N2 Loss of N₂ M_H->Loss_N2 Fragment1 [M-H-N₂]⁺ Loss_N2->Fragment1 M [M]⁺˙ Loss_HCN Loss of HCN M->Loss_HCN Fragment2 [M-HCN]⁺˙ Loss_HCN->Fragment2

Caption: Key fragmentation pathways of the pyrazole ring.

Characteristic Fragmentation of the Furan Ring

The furan ring typically fragments via cleavage of the heterocyclic ring, often initiated by the loss of carbon monoxide (CO).

  • Loss of CO (28 Da): The initial cleavage often involves the expulsion of CO, leading to a cyclopropene-like radical cation.

  • Loss of CHO (29 Da): Involves the loss of a formyl radical, particularly from the parent molecular ion[12].

  • Ring Cleavage: Studies on 3(2H)-furanones show that breakdown of the O-C2 and C4-C5 bonds is a major pathway[13].

Furan_Fragmentation cluster_0 cluster_1 M [M]⁺˙ Loss_CO Loss of CO M->Loss_CO Loss_CHO Loss of CHO M->Loss_CHO Fragment1 [M-CO]⁺˙ Loss_CO->Fragment1 Fragment2 [M-CHO]⁺ Loss_CHO->Fragment2

Caption: Common fragmentation pathways of the furan ring.

Integrated Fragmentation of a Furan-Pyrazole Amine

When the furan, pyrazole, and amine moieties are combined, the resulting fragmentation spectrum is a composite of these pathways, often directed by the most basic site—the amine. The protonated amine will influence charge retention, leading to characteristic losses from substituents attached to the amine or cleavage at the bonds connecting the different rings. The most abundant and structurally informative fragments should be selected for quantitative analysis using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

Part 4: A Generalized Experimental Protocol

This protocol provides a starting point for the LC-MS/MS analysis of a novel furan-pyrazole amine in a biological matrix like plasma.

Objective: To achieve sensitive and selective quantification.

1. Sample Preparation (Protein Precipitation) a. To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new vial for LC-MS analysis.

2. Liquid Chromatography Conditions

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent InfinityLab Poroshell 120 PFP, 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: ESI Positive.

  • Gas Temperature: 300°C.

  • Gas Flow: 7 L/min.

  • Nebulizer: 45 psi.

  • Sheath Gas Temp: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 100 V (Optimize as per ISF protocol).

  • MRM Transitions: Determine the two most stable and abundant fragment ions from a product ion scan of the parent compound to use for quantification and qualification.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
  • Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. PMC.
  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library.
  • The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpret
  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn.
  • The mass spectrum of the cations of furan obtained at an electron energy of 100 eV.
  • Effect of pH on LC-MS Analysis of Amines.
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A Comparative Guide to the Synthesis of 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine: An Evaluation of Viable Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. Its structural motif, combining the biologically relevant furan and pyrazole scaffolds, makes it a valuable building block for the synthesis of novel therapeutic agents. The strategic placement of the amine group at the 4-position of the pyrazole ring offers a key vector for further chemical modifications and the introduction of diverse pharmacophores.

This guide provides a comprehensive comparison of two plausible and scientifically-grounded synthetic pathways for the preparation of this compound. While a single, optimized protocol for this specific molecule is not extensively documented in current literature, this document leverages established and robust chemical transformations to construct and evaluate the most viable synthetic approaches. The objective is to equip researchers with the necessary technical insights to select and implement the most suitable pathway based on factors such as starting material availability, reaction efficiency, and scalability.

We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols derived from analogous transformations, and present a comparative analysis of their respective strengths and weaknesses. This guide is intended for an audience of researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.

Pathway 1: Direct Aminopyrazole Synthesis via β-Ketonitrile Condensation

This pathway represents a highly convergent and efficient approach to the target molecule, capitalizing on the well-established reaction between β-ketonitriles and hydrazines to directly form the 4-aminopyrazole core.[1][2]

Scientific Rationale

The core of this strategy is the Thorpe-Ziegler reaction, where the intramolecular cyclization of a dinitrile, formed in situ, would lead to an enaminonitrile. A more direct and common approach, however, is the condensation of a pre-formed β-ketonitrile with a substituted hydrazine.[2] The reaction proceeds through an initial condensation of the hydrazine with the ketone to form a hydrazone, followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the nitrile carbon. Subsequent tautomerization yields the stable aromatic 4-aminopyrazole ring. This method is often high-yielding and offers a direct route to the desired product.

Experimental Workflow

Pathway_1 Ethyl_2-furoate Ethyl 2-furoate Step1 Step 1: Claisen Condensation Ethyl_2-furoate->Step1 Acetonitrile Acetonitrile Acetonitrile->Step1 NaH NaH, THF NaH->Step1 Ketonitrile 3-(furan-2-yl)-3-oxopropanenitrile Step1->Ketonitrile Step2 Step 2: Pyrazole Formation Ketonitrile->Step2 Methylhydrazine Methylhydrazine Methylhydrazine->Step2 EtOH_reflux EtOH, Reflux EtOH_reflux->Step2 Target This compound Step2->Target

Caption: Synthetic workflow for Pathway 1.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(furan-2-yl)-3-oxopropanenitrile

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add acetonitrile (1.5 eq.) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of ethyl 2-furoate (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(furan-2-yl)-3-oxopropanenitrile.

Step 2: Synthesis of this compound

  • Dissolve 3-(furan-2-yl)-3-oxopropanenitrile (1.0 eq.) in ethanol.

  • Add methylhydrazine (1.1 eq.) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Pathway 2: Post-Functionalization of a Pre-formed Pyrazole Core

This pathway involves the initial construction of the 3-(furan-2-yl)-1-methyl-1H-pyrazole scaffold, followed by the introduction of the amino group at the C4 position. This is a more linear approach that allows for the isolation and characterization of the pyrazole core intermediate.

Scientific Rationale

The synthesis of the pyrazole core is proposed via the Knorr pyrazole synthesis, a classic and reliable method for constructing pyrazole rings from 1,3-dicarbonyl compounds and hydrazines.[3][4][5][6] The regioselectivity of the condensation of methylhydrazine with an unsymmetrical 1,3-dicarbonyl, such as 1-(furan-2-yl)butane-1,3-dione, is a critical consideration. The more nucleophilic nitrogen of methylhydrazine typically attacks the more electrophilic carbonyl carbon. In this case, the furan ring's electron-donating nature might slightly deactivate the adjacent carbonyl, potentially favoring the attack of the substituted nitrogen at the acetyl carbonyl, leading to the desired 1-methyl-3-(furan-2-yl) isomer.

The subsequent introduction of the amino group is achieved through a two-step process: nitration followed by reduction. Nitration of pyrazoles can be achieved using standard nitrating agents, and the 4-position is often susceptible to electrophilic substitution.[7] The final step, the reduction of the nitro group to an amine, is a high-yielding and well-established transformation.[8][9][10]

Experimental Workflow

Pathway_2 Furan_ketone 1-(furan-2-yl)ethanone Step1 Step 1: Claisen Condensation Furan_ketone->Step1 EtOAc Ethyl acetate EtOAc->Step1 NaOEt NaOEt, EtOH NaOEt->Step1 Diketone 1-(furan-2-yl)butane-1,3-dione Step1->Diketone Step2 Step 2: Knorr Pyrazole Synthesis Diketone->Step2 Methylhydrazine Methylhydrazine Methylhydrazine->Step2 AcOH AcOH, Reflux AcOH->Step2 Pyrazole_core 3-(furan-2-yl)-1-methyl-1H-pyrazole Step2->Pyrazole_core Step3 Step 3: Nitration Pyrazole_core->Step3 HNO3_H2SO4 HNO3/H2SO4 HNO3_H2SO4->Step3 Nitro_pyrazole 3-(furan-2-yl)-1-methyl-4-nitro-1H-pyrazole Step3->Nitro_pyrazole Step4 Step 4: Reduction Nitro_pyrazole->Step4 H2_PdC H2, Pd/C, EtOH H2_PdC->Step4 Target This compound Step4->Target

Caption: Synthetic workflow for Pathway 2.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(furan-2-yl)butane-1,3-dione

  • To a solution of sodium ethoxide (prepared from sodium and absolute ethanol) in ethanol, add ethyl acetate (1.2 eq.).

  • To this stirred solution, add 1-(furan-2-yl)ethanone (1.0 eq.) dropwise.[11][12][13]

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction, pour it into ice water, and acidify with dilute hydrochloric acid.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diketone, which can be used in the next step without further purification or purified by vacuum distillation.

Step 2: Synthesis of 3-(furan-2-yl)-1-methyl-1H-pyrazole

  • Dissolve 1-(furan-2-yl)butane-1,3-dione (1.0 eq.) in glacial acetic acid.

  • Add methylhydrazine (1.0 eq.) and heat the mixture to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Neutralize with a sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to isolate 3-(furan-2-yl)-1-methyl-1H-pyrazole.

Step 3: Synthesis of 3-(furan-2-yl)-1-methyl-4-nitro-1H-pyrazole

  • To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, add 3-(furan-2-yl)-1-methyl-1H-pyrazole (1.0 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the precipitated solid, wash with cold water until the washings are neutral, and dry to obtain the crude nitro-pyrazole.

  • Recrystallize from a suitable solvent (e.g., ethanol) for purification.

Step 4: Synthesis of this compound

  • Dissolve 3-(furan-2-yl)-1-methyl-4-nitro-1H-pyrazole (1.0 eq.) in ethanol in a flask suitable for hydrogenation.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Comparative Analysis of Synthesis Pathways

ParameterPathway 1: β-Ketonitrile CondensationPathway 2: Post-Functionalization
Number of Steps 24
Overall Yield Potentially higher due to fewer steps.Likely lower due to the multi-step nature.
Starting Materials Ethyl 2-furoate, acetonitrile, methylhydrazine.1-(furan-2-yl)ethanone, ethyl acetate, methylhydrazine, nitrating agents, reducing agents.
Cost & Availability of Starting Materials Ethyl 2-furoate and acetonitrile are readily available.[14]1-(furan-2-yl)ethanone is a common and affordable starting material.[11][12][13]
Scalability Good; two-step process is generally amenable to scale-up.Moderate; multi-step synthesis can be more challenging to scale up. Nitration requires careful temperature control.
Key Challenges Synthesis and stability of the β-ketonitrile intermediate.Regioselectivity in the Knorr synthesis; handling of nitrating agents; potential for over-nitration.
Advantages More convergent and efficient. Direct formation of the aminopyrazole.Well-established classical reactions. Allows for isolation and characterization of the pyrazole core.

Validation of the Final Product: Spectroscopic Analysis

The successful synthesis of this compound must be confirmed through rigorous analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the furan and pyrazole protons. The furan ring protons will appear as multiplets in the aromatic region. The pyrazole C5-H will likely be a singlet. The N-methyl group will be a singlet, and the NH₂ protons of the amine group will appear as a broad singlet, which is exchangeable with D₂O.[15][16]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the pyrazole and furan ring carbons will be in the aromatic region. The N-methyl carbon will appear in the aliphatic region.[17][18]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compound.

Conclusion

Both pathways presented offer viable routes to this compound.

  • Pathway 1 is the more elegant and efficient approach on paper, offering a quicker route to the target molecule. Its success hinges on the efficient preparation of the β-ketonitrile intermediate.

  • Pathway 2 , while longer, relies on a series of robust and well-understood reactions. It provides the advantage of a modular approach where the pyrazole core can be synthesized and purified before the final functionalization steps.

The choice between these two pathways will ultimately depend on the specific resources and priorities of the research team. For rapid access to the target compound, Pathway 1 is preferable, provided the β-ketonitrile synthesis is straightforward. For a more conservative and stepwise approach, or if diversification of the pyrazole core at a later stage is desired, Pathway 2 offers a more controlled, albeit longer, synthetic route.

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A Comparative Guide to the Crystallographic Analysis of Furan-Pyrazole Derivatives: Insights for the Characterization of 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins everything from understanding biological activity to formulating a stable and effective drug product. X-ray diffraction (XRD) stands as the gold standard for elucidating this atomic-level architecture. While crystallographic data for the specific compound 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine is not yet publicly available[1], this guide provides a comprehensive framework for its characterization. By examining the crystallographic data of structurally analogous furan-pyrazole derivatives, we can anticipate its structural properties and establish a robust methodology for its analysis.

This guide will delve into the standard experimental protocol for obtaining and interpreting powder X-ray diffraction (PXRD) data, present a comparative analysis of related crystal structures, and explain the critical insights that can be gleaned from such data.

The Central Role of Crystallography in Drug Development

The precise arrangement of atoms in a crystal lattice dictates a compound's physicochemical properties, including its solubility, stability, and bioavailability. For a potential therapeutic agent like a furan-pyrazole derivative, these properties are critical. Many aminopyrazole derivatives are being explored for their potential as protein kinase inhibitors in cancer research[2]. Single-crystal X-ray diffraction provides the most definitive structural information, but often, growing a suitable single crystal is a significant hurdle. In such cases, and for routine analysis of bulk material, Powder X-ray Diffraction (PXRD) is an indispensable tool.[3] PXRD is used to identify crystalline phases, assess sample purity, and in some cases, even solve crystal structures.[3][4]

Experimental Protocol: Powder X-ray Diffraction (PXRD) Analysis

The following protocol outlines a standard procedure for the analysis of a polycrystalline powder sample, such as what would be expected for a newly synthesized batch of this compound.

Step 1: Sample Preparation

The quality of the PXRD data is highly dependent on proper sample preparation. The goal is to present a flat, densely packed sample of randomly oriented crystallites to the X-ray beam.

  • Grinding: Gently grind approximately 10-20 mg of the sample using an agate mortar and pestle. The aim is to reduce the crystallite size to a uniform range (typically 1-10 µm) to minimize preferred orientation effects, where non-random crystallite orientations can skew the relative intensities of diffraction peaks.

  • Mounting: The ground powder is then carefully back-loaded into a sample holder. This involves pressing the open side of the holder onto the powder, causing the powder to fill the cavity, and then leveling the surface with a flat edge (like a glass slide) to ensure it is flush with the holder's surface. This method minimizes preferred orientation compared to front-loading.

Step 2: Data Collection

Data is collected using a powder diffractometer. The instrument parameters must be carefully chosen to ensure high-quality data.

  • Instrument: A modern Bragg-Brentano geometry diffractometer is commonly used.

  • X-ray Source: A copper X-ray tube (Cu Kα radiation, λ = 1.5406 Å) is standard for organic compounds.

  • Optics: The incident beam optics typically include a divergence slit to control the illuminated area on the sample. The diffracted beam optics often feature a monochromator to remove unwanted radiation (like Cu Kβ) and a detector.

  • Scan Parameters:

    • Angular Range (2θ): A typical scan range for initial characterization is 5° to 40° in 2θ.

    • Step Size: A step size of 0.02° in 2θ is generally sufficient.

    • Time per Step: The counting time per step will depend on the sample's crystallinity and the desired signal-to-noise ratio. A time of 0.5 to 2 seconds per step is a good starting point.

Step 3: Data Analysis

The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).

  • Phase Identification: The experimental pattern is compared to databases of known diffraction patterns, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to identify the crystalline phase(s) present.

  • Unit Cell Indexing: For a novel compound, the peak positions (2θ values) are used to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system (e.g., monoclinic, orthorhombic). This process is a crucial first step in structure determination from powder data.[4]

  • Rietveld Refinement: This powerful technique involves fitting the entire experimental diffraction pattern with a calculated theoretical pattern based on a structural model. It can be used to refine the crystal structure, determine quantitative phase composition, and extract other microstructural information like crystallite size.

The entire workflow, from sample preparation to structural elucidation, is a systematic process.

PXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Synthesis Chemical Synthesis Grinding Gentle Grinding Synthesis->Grinding Bulk Powder Mounting Sample Mounting Grinding->Mounting Fine Powder PXRD PXRD Instrument Mounting->PXRD Prepared Sample Pattern Diffraction Pattern PXRD->Pattern Raw Data Indexing Unit Cell Indexing Pattern->Indexing Refinement Rietveld Refinement Indexing->Refinement Initial Model Structure Crystal Structure Refinement->Structure

Caption: Workflow for crystallographic characterization using Powder X-ray Diffraction (PXRD).

Comparative Analysis of Structurally Related Furan-Pyrazole Derivatives

In the absence of specific data for this compound, we can gain significant insights by comparing the crystallographic data of closely related compounds. The following table summarizes key crystallographic parameters for several furan-pyrazole derivatives retrieved from the literature. This comparative approach allows us to observe trends in crystal packing and unit cell dimensions, providing a predictive framework for our target molecule.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
(Z)-4-[(Ethylamino)(furan-2-yl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneC₁₇H₁₇N₃O₂OrthorhombicPbca8.5729(13)17.555(3)20.427(3)903074.2(8)[5]
(±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-oneC₁₈H₁₅N₃O₂MonoclinicP2₁/c10.0451(2)15.0631(5)12.2008(4)123.257(2)1543.75(8)[6]
(4Z)-4-{methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-oneC₂₁H₁₆ClN₃O₂MonoclinicP2₁/c17.1008(16)12.4737(12)17.9070(17)111.276(2)3559.4(6)[7]
(4-Methylphenyl)[3-(5-nitro-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanoneC₂₁H₁₅N₃O₄MonoclinicP2₁/c11.3859(2)7.5746(2)21.0008(4)107.202(1)1730.17(6)[8]
Insights from Comparative Data
  • Crystal System and Space Group: The majority of these related, relatively complex pyrazole derivatives crystallize in the monoclinic system, with the P2₁/c space group being common.[6][7][8] This is a very frequent space group for organic molecules as it allows for efficient packing via inversion centers. The orthorhombic system observed in one case is also common.[5] It is plausible that this compound would also crystallize in one of these common, centrosymmetric space groups.

  • Molecular Conformation and Intermolecular Interactions: The final crystal packing is a delicate balance of molecular shape and intermolecular forces. In the reported structures, hydrogen bonds play a significant role. For instance, in (Z)-4-[(Ethylamino)(furan-2-yl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, an intramolecular N—H⋯O hydrogen bond stabilizes the molecular conformation.[5] In the crystal of (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one, molecules are linked by weak N—H⋯N and N—H⋯O interactions.[6] Given that our target molecule, this compound, possesses an amine group (a hydrogen bond donor) and nitrogen and oxygen atoms (hydrogen bond acceptors), it is highly probable that hydrogen bonding will be a dominant factor in its crystal structure.

  • Influence of Substituents: The size and nature of the substituents have a profound impact on the unit cell dimensions. The addition of bulky groups, such as the phenyl and chlorophenyl moieties, leads to larger unit cell volumes.[7] The relatively smaller and more flexible nature of the methyl and amine groups in this compound might allow for more compact packing arrangements compared to some of the larger analogues listed.

Conclusion and Future Outlook

While the definitive crystal structure of this compound remains to be determined, a robust framework for its characterization can be established through the methodologies and comparative data presented in this guide. The standard protocol for PXRD provides a reliable method for obtaining initial crystallographic data from a bulk sample. By comparing this data with the known crystal structures of analogous furan-pyrazole derivatives, researchers can make educated predictions about its crystal system, space group, and the likely intermolecular interactions that govern its solid-state packing.

This foundational structural knowledge is a critical asset for drug development professionals, enabling rational decisions in lead optimization, formulation development, and ensuring the quality and consistency of the active pharmaceutical ingredient. The eventual elucidation of this compound's crystal structure will be a valuable addition to the structural database of this important class of heterocyclic compounds.

References

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound | PDF. (n.d.). Retrieved from [Link]

  • Chemical structures of the pyrazole derivatives (1-12) - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - ResearchGate. (n.d.). Retrieved from [Link]

  • (Z)-4-[(Ethylamino)(furan-2-yl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. (n.d.). Retrieved from [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Original Research Article Synthesised Heterocyclic Organic Compound and XRD, Thermal, Optical Characterization Studies on it. (n.d.). Retrieved from [Link]

  • (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one - PMC. (n.d.). Retrieved from [Link]

  • Crystal structure of (4Z)-4-{methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one. (n.d.). Retrieved from [Link]

  • (4-Methylphenyl)[3-(5-nitro-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanone - PMC. (n.d.). Retrieved from [Link]

  • 3-Ethyl-4-methyl-1H-pyrazol-2-ium-5-olate - PMC - NIH. (n.d.). Retrieved from [Link]

  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Retrieved from [Link]

  • This compound - PubChemLite. (n.d.). Retrieved from [Link]

  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold - MDPI. (n.d.). Retrieved from [Link]

  • X-RAY POWDER DIFFRACTION - XRD for the analyst - Imaging and Microscopy Facility. (n.d.). Retrieved from [Link]

  • Powder X- Ray Diffraction (P-XRD) Technique - YouTube. (2022, November 6). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Synthesis of 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides an in-depth analysis and a benchmarked synthetic route for 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine, a compound of interest for its potential applications in medicinal chemistry. Due to the absence of direct literature for this specific molecule, this guide proposes a robust, three-step synthetic pathway. Each step is meticulously detailed, explaining the chemical principles and providing a comparative analysis of expected yields based on analogous transformations reported in the literature.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of pharmacological activities. They are integral components in many approved drugs, exhibiting anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The furan moiety, another important pharmacophore, is often incorporated into drug candidates to enhance their biological activity. The combination of these two heterocycles in this compound presents a promising scaffold for the development of new therapeutic agents.

This guide addresses the current gap in the scientific literature by providing a well-researched, proposed synthetic route and benchmarks the expected yield for each step, empowering researchers to reliably produce this compound for further investigation.

Proposed Synthetic Workflow

The synthesis of this compound can be logically approached in three key stages, starting from readily available precursors.

Synthetic Workflow Start Furan-containing 1,3-dicarbonyl precursor Step1 Step 1: Pyrazole Ring Formation Start->Step1 Intermediate1 3-(furan-2-yl)-1-methyl-1H-pyrazole Step1->Intermediate1 Yield: ~80-95% Step2 Step 2: Vilsmeier-Haack Formylation Intermediate1->Step2 Intermediate2 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde Step2->Intermediate2 Yield: ~55-90% Step3 Step 3: Amination Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Yield: ~70-90%

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols and Yield Benchmarking

This section details the experimental procedures for each synthetic step and provides a table benchmarking the expected yields against literature values for similar transformations.

Step 1: Synthesis of 3-(furan-2-yl)-1-methyl-1H-pyrazole

The initial step involves the construction of the pyrazole ring. A common and efficient method is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this case, a furan-containing diketone, 1-(furan-2-yl)butane-1,3-dione, is reacted with methylhydrazine.

Protocol:

  • To a solution of 1-(furan-2-yl)butane-1,3-dione (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents) dropwise at room temperature.

  • The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification by column chromatography on silica gel will afford the pure 3-(furan-2-yl)-1-methyl-1H-pyrazole.

Causality Behind Experimental Choices: The use of a slight excess of methylhydrazine ensures the complete consumption of the diketone. Ethanol is a suitable solvent for this condensation reaction, and refluxing provides the necessary energy for the reaction to proceed to completion.

Step 2: Vilsmeier-Haack Formylation to Yield 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic rings, such as pyrazoles.[1] The Vilsmeier reagent, a chloromethyleniminium salt, is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[2]

Protocol:

  • In a round-bottom flask, cool DMF (5 equivalents) to 0°C.

  • Slowly add POCl₃ (2 equivalents) to the cooled DMF with constant stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the formation of the Vilsmeier reagent.

  • Add a solution of 3-(furan-2-yl)-1-methyl-1H-pyrazole (1 equivalent) in DMF to the Vilsmeier reagent.

  • Heat the reaction mixture to 120°C for 2-4 hours, monitoring the reaction by TLC.[3]

  • After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallization from a suitable solvent like ethanol will yield the pure 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde.

Causality Behind Experimental Choices: The use of excess Vilsmeier reagent drives the electrophilic substitution reaction to completion. The elevated temperature is necessary to overcome the activation energy for the formylation of the pyrazole ring. Neutralization is a critical step to quench the reaction and precipitate the product.

Step 3: Synthesis of this compound

The final step involves the conversion of the aldehyde to the primary amine. Two common and effective methods are presented here: reduction of an oxime intermediate and direct reductive amination.

Method A: Via Oxime Formation and Reduction

This two-step approach first converts the aldehyde to an oxime, which is then reduced to the amine.

Protocol (Oxime Formation):

  • Dissolve 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 equivalents) and a base such as pyridine or sodium acetate (1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure and add water to the residue to precipitate the oxime.

  • Filter the solid, wash with water, and dry to obtain the pyrazole-4-carbaldehyde oxime.[4]

Protocol (Oxime Reduction):

  • Suspend the dried oxime in a suitable solvent like acetic acid or ethanol.

  • Add a reducing agent such as zinc dust or catalytic hydrogenation (e.g., H₂/Pd-C).

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete.

  • Filter off the catalyst (if used) and neutralize the filtrate with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to get the crude amine.

  • Purify by column chromatography if necessary.

Method B: Direct Reductive Amination

This one-pot procedure directly converts the aldehyde to the amine.

Protocol:

  • Dissolve the 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent like methanol or dichloroethane.

  • Add ammonium acetate or aqueous ammonia as the amine source.

  • Introduce a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise.[5][6]

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

Causality Behind Experimental Choices: In Method A, the oxime provides a stable intermediate that can be readily reduced. Zinc in acetic acid is a classic and effective reducing system for oximes. In Method B, the in situ formation of an imine followed by immediate reduction is an efficient way to produce the amine, often with high yields. The choice of reducing agent depends on the substrate's sensitivity to pH and other functional groups.

Benchmarking Yield Data

The following table summarizes the expected yields for each step of the synthesis, based on literature precedents for analogous reactions.

StepReactionLiterature PrecedentExpected Yield (%)
1Pyrazole Ring FormationGeneral synthesis of 1,3,5-trisubstituted pyrazoles80-95
2Vilsmeier-Haack FormylationFormylation of 1,3-disubstituted 5-chloro-1H-pyrazoles[3]55-90
3aOxime formation and reductionSynthesis of pyrazol-4-amine from pyrazole-4-carbaldehyde via oxime[7]70-85
3bReductive AminationReductive amination of 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes[6]75-90

Overall Estimated Yield: Based on the benchmarked data, the overall yield for the synthesis of this compound is expected to be in the range of 30-70% . The choice of amination method in Step 3 will influence the final outcome, with direct reductive amination potentially offering a slightly higher yield and greater efficiency.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the furan and pyrazole protons, the N-methyl group, and the amine protons.

  • ¹³C NMR: The spectrum should show the correct number of carbon signals corresponding to the molecular structure.

  • FT-IR: Look for characteristic absorption bands for the N-H stretching of the amine, C-H stretching of the aromatic rings, and C=N and C=C stretching of the pyrazole ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the compound (C₈H₉N₃O, M.W. 163.18 g/mol ) should be observed.

Conclusion

This guide provides a comprehensive and scientifically grounded approach to the synthesis of this compound. By proposing a logical three-step pathway and benchmarking the expected yields against established literature for analogous reactions, researchers are equipped with a reliable protocol to produce this valuable compound. The detailed experimental procedures, coupled with explanations of the underlying chemical principles, ensure that this guide serves as a practical tool for professionals in the field of drug discovery and development. The provided data and methodologies are designed to be a self-validating system, fostering trustworthiness and reproducibility in the laboratory.

References

  • Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition. Molecules.

  • Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. Russian Journal of Organic Chemistry.

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc.

  • Synthesis of new hybrid structures based on 3H-furanone and 1H-pyrazole. Sciforum.

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules.

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.

  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI.

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor.

  • Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate.

  • Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate.

  • Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. ResearchGate.

  • Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. ResearchGate.

  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Organic Chemistry Portal.

  • Pyrazole synthesis. Organic Chemistry Portal.

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.

  • Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes. ResearchGate.

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific, verified Safety Data Sheet (SDS) is broadly available for 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine (CAS: 1552050-81-3)[1]. This guide is a synthesis of safety information derived from the known hazards of its core structural motifs: the furan ring and the aminopyrazole system. This information is intended to provide essential, immediate guidance. A thorough, site-specific risk assessment by qualified personnel is mandatory before any handling of this compound.

Core Hazard Assessment: A Compound of Two Moieties

As an experienced scientist, my first step is not to look for a perfect data match but to deconstruct the molecule to anticipate its behavior. This compound combines the furan ring, a known carcinogen and peroxide-former, with an aminopyrazole system, often associated with irritation and potential systemic toxicity.[2][3][4] Therefore, we must adopt a conservative approach, assuming the compound presents a combination of these risks.

The primary routes of exposure are inhalation of dust or aerosols, skin/eye contact, and ingestion.[5] The toxicological properties of this specific molecule have not been fully investigated, demanding stringent adherence to safety protocols.[6]

Anticipated GHS Hazard Profile

This table is an expert extrapolation based on structurally related compounds.

Hazard ClassAnticipated CategoryRationale & Key StatementsSupporting Compounds & Sources
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4Pyrazoles and furans can be harmful or toxic if swallowed, inhaled, or in contact with skin.[3][4][5][7][8]Pyrazole[4], 3-Methyl-1H-pyrazole[3], Furan[2]
Skin Corrosion/Irritation Category 1B or 2Aminopyrazoles are known skin irritants, with some causing severe burns.[3][9][10]3-Methyl-1H-pyrazole[3], 1-Methyl-1H-pyrazol-3-amine[9]
Serious Eye Damage/Irritation Category 1 or 2Causes serious eye irritation or damage is a consistent warning for this chemical class.[3][4][9][11]3-Methyl-1H-pyrazole[3], Pyrazole[4], 4-Amino-1-methyl-1H-pyrazole[11]
Carcinogenicity & Mutagenicity SuspectedThe furan moiety is a known potential carcinogen and mutagen.[2][7][12] This risk must be assumed for the entire molecule.Furan[2][7], Furfuryl Alcohol
Specific Target Organ Toxicity (STOT) SuspectedFuran and pyrazole derivatives may cause organ damage through prolonged or repeated exposure.[2][3][4] The respiratory system is a potential target.[13][14]Furan[2], Pyrazole[4], 3-(Furan-2-yl)-1H-pyrazol-5-amine[13]

Mandatory Personal Protective Equipment (PPE)

Given the high-hazard potential, there is no room for compromise on PPE. The goal is to create a complete barrier to exposure.

Body AreaRequired PPERationale & Standard
Respiratory Certified Chemical Fume Hood. For non-routine operations (e.g., spill cleanup), a NIOSH-approved respirator with organic vapor cartridges is required.[12]The compound is likely a solid, but fine dust presents a significant inhalation hazard.[6][15] The furan component's volatility and toxicity necessitate robust ventilation.[2][7]
Hands Double-gloving with chemical-resistant gloves (Nitrile or Neoprene). [12]Protects against dermal absorption, a known risk for pyrazoles, and potential skin corrosion.[3][4] Gloves must be inspected before use and changed immediately upon contamination.[15]
Eyes/Face Safety goggles with side shields AND a face shield. Standard safety goggles are insufficient. The high risk of severe eye damage from pyrazole compounds requires the added protection of a full face shield.[3][4][16]
Body Flame-retardant lab coat. Protects against splashes and dust. A flame-retardant coat is prudent given the flammability of furan.[2][12]
Feet Closed-toe shoes. Standard laboratory practice to protect against spills.[12]

Operational Plan: A Step-by-Step Protocol

Adherence to a strict workflow is critical. Every step is designed to minimize exposure and prevent accidental release.

Step 1: Preparation and Pre-Handling
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly. Ensure the safety shower and eyewash station are unobstructed and operational.[12]

  • Assemble Materials: Gather all necessary glassware, reagents, and spill cleanup materials before retrieving the compound. This minimizes time spent with the container open.

  • Don PPE: Put on all required PPE as detailed in the table above.

Step 2: Handling and Use (Inside a Fume Hood)
  • Inert Atmosphere: If possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon). This is best practice for furan-containing compounds to prevent the formation of explosive peroxides upon exposure to air.[2][17]

  • Weighing: Weigh the solid compound directly into the reaction vessel within the fume hood. Avoid weighing on an open bench. Use non-sparking tools to prevent ignition sources.[2][18]

  • Dissolution/Reaction: Add solvents and reagents slowly. Keep the vessel covered or attached to the reaction apparatus at all times.

  • Monitoring: Continuously monitor the reaction. Do not leave it unattended.

Step 3: Post-Handling and Decontamination
  • Quenching: If applicable, safely quench the reaction before workup.

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the compound using an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Hygiene: Wash hands and arms thoroughly with soap and water after the procedure is complete.[2][11]

Emergency Procedures

Immediate and correct action is vital in an emergency.

Exposure TypeAction
Inhalation Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth). Seek immediate medical attention.[11][15][17]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing all contaminated clothing, shoes, and jewelry.[11][16] Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with a continuous stream of low-pressure water from an eyewash station for at least 15 minutes, holding eyelids open.[11][17] Removal of contact lenses should only be done by skilled personnel.[16] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[15][16] Call a poison control center or doctor immediately.
Spill Evacuate personnel from the immediate area.[15] Ventilate the space. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[17] Use non-sparking tools to collect the material into a suitable, labeled container for hazardous waste disposal.[17][18]

Storage and Disposal

Storage
  • Location: Store in a tightly closed container in a cool, dry, dark, and well-ventilated area.[6][19] The storage area should be fireproof and separate from strong oxidants and acids.[2]

  • Inert Atmosphere: For long-term storage, keeping the container under an inert atmosphere is strongly recommended to prevent peroxide formation.[2]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Disposal
  • Classification: This material and its containers must be treated as hazardous waste.[3] Do not dispose of it in standard trash or down the sewer.[2][15]

  • Procedure: Collect all waste material (including contaminated absorbents and PPE) in a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Compliance: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[15][20]

Visualization: Safe Handling Workflow

G Workflow: Safe Handling of this compound cluster_prep 1. Preparation cluster_handle 2. Handling (In Fume Hood) cluster_post 3. Post-Handling cluster_end 4. Final Steps prep1 Verify Fume Hood & Safety Equipment prep2 Assemble All Materials prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh Compound (Inert Atmosphere) prep3->handle1 Proceed to Handling handle2 Perform Reaction handle1->handle2 post1 Decontaminate Work Area & Glassware handle2->post1 Reaction Complete post2 Segregate Hazardous Waste post1->post2 post3 Doff PPE & Wash Hands post2->post3 end1 Securely Store Compound post2->end1 end2 Arrange Waste Disposal (via EHS) post2->end2

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.